7-Hydroxycoumarin-4-acetic acid
Description
Properties
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPMQBVNXMPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943938 | |
| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-82-9, 21392-45-0 | |
| Record name | 7-Hydroxycoumarin-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-4-coumarinylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6950-82-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65625 | |
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| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxycoumarin-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Spectral Properties of 7-Hydroxycoumarin-4-acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 7-Hydroxycoumarin-4-acetic acid (7-HCA), a widely utilized fluorescent probe. This document details its absorption and emission characteristics, the influence of environmental factors such as solvent polarity and pH, and provides standardized experimental protocols for its spectral characterization.
Core Spectral Characteristics
This compound is a blue-emitting fluorophore valued for its sensitivity to its local environment, making it a versatile tool in various biochemical and cellular assays. Its photophysical properties are governed by the electronic structure of the coumarin (B35378) core, which is significantly influenced by the hydroxyl group at the 7-position. This leads to interesting photophysical phenomena, most notably excited-state proton transfer (ESPT).
Quantitative Spectral Data
The spectral properties of 7-HCA are highly dependent on the solvent environment. The following tables summarize key quantitative data gathered from various sources.
| Solvent | Absorption Maximum (λabs) (nm) | Emission Maximum (λem) (nm) | Stokes Shift (nm) |
| DMSO | 360[1] | 450[1] | 90 |
| Methanol | 326[2] | - | - |
| PBS (pH 7.4) | 340 | 460 | 120 |
Note: Data for PBS is for a closely related 3-substituted 7-hydroxycoumarin derivative and serves as a good approximation.[3][4] Stokes shift is calculated as the difference between the emission and absorption maxima.
| Property | Value | Conditions |
| Molar Extinction Coefficient (ε) | 11,820 cm⁻¹M⁻¹ | at 323.8 nm in Methanol (for 7-Methoxycoumarin-4-acetic acid)[5][6] |
| Fluorescence Quantum Yield (Φf) | 0.32 | for a 3-substituted derivative in an aqueous buffer[3][4] |
| Fluorescence Lifetime (τ) | 4.2 ns | for a 3-substituted derivative in PBS (pH 7.4)[4] |
Note: Some data points are for closely related derivatives and should be considered as approximations for 7-HCA.
Excited-State Proton Transfer (ESPT)
A key photophysical process governing the fluorescence of 7-hydroxycoumarins is Excited-State Proton Transfer (ESPT). In the ground state, the hydroxyl group at the 7-position is protonated. Upon excitation by a photon, the molecule is promoted to an excited electronic state where the hydroxyl group becomes significantly more acidic. In protic solvents, this can lead to the transfer of a proton to a nearby solvent molecule, forming an excited-state phenolate (B1203915) anion. This anion has a different electronic structure and consequently a different, red-shifted fluorescence emission compared to the protonated form. The efficiency of ESPT is highly dependent on the solvent's ability to accept a proton.
The following diagram illustrates the process of ESPT for this compound.
Experimental Protocols
Accurate determination of the spectral properties of 7-HCA requires standardized experimental procedures. The following protocols provide a general framework for such measurements.
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Spectroscopic grade solvent (e.g., DMSO, Methanol, Ethanol)
-
Volumetric flasks
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh a precise amount of 7-HCA powder (e.g., 2.20 mg).
-
Dissolve the powder in the appropriate volume of spectroscopic grade DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Ensure the powder is completely dissolved by gentle vortexing or sonication.
-
Store the stock solution in a dark, airtight container at -20°C.
-
-
Working Solutions:
-
Prepare fresh working solutions by diluting the stock solution in the solvent of choice for the experiment.
-
For absorbance measurements, a typical concentration range is 1-10 µM.
-
For fluorescence measurements, a lower concentration range of 0.1-1 µM is often used to avoid inner filter effects.
-
Absorbance Measurement
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up and stabilize.
-
Fill a quartz cuvette with the pure solvent to be used for the working solution to serve as a blank.
-
Record a baseline spectrum of the solvent.
-
Replace the blank with the cuvette containing the 7-HCA working solution.
-
Acquire the absorption spectrum over the desired wavelength range (e.g., 250-450 nm).
-
The absorbance at the maximum should ideally be between 0.1 and 1.0.
-
Record the wavelength of maximum absorbance (λabs_max).
Fluorescence Measurement
Instrumentation:
-
Spectrofluorometer
Procedure:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λabs_max determined from the absorbance measurement.
-
Fill a quartz cuvette with the pure solvent and record an emission scan to check for background fluorescence or Raman scattering.
-
Replace the blank with the cuvette containing the 7-HCA working solution.
-
Acquire the fluorescence emission spectrum, scanning a wavelength range significantly red-shifted from the excitation wavelength (e.g., if exciting at 360 nm, scan from 380 nm to 600 nm).
-
Record the wavelength of maximum emission (λem_max).
Relative Quantum Yield Determination
The fluorescence quantum yield (Φf) can be determined relative to a well-characterized fluorescent standard.
Materials:
-
Working solutions of 7-HCA and a suitable fluorescent standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilute solutions of both the 7-HCA and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the 7-HCA and the standard.
-
The quantum yield of the 7-HCA (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the solvents.
-
The following diagram outlines the workflow for determining the relative fluorescence quantum yield.
References
- 1. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 6. PhotochemCAD | 7-Methoxycoumarin-4-acetic acid [photochemcad.com]
A Technical Guide to the Fluorescence of 7-Hydroxycoumarin-4-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence mechanism, photophysical properties, and experimental evaluation of 7-Hydroxycoumarin-4-acetic acid (7-HCA). This coumarin (B35378) derivative is a widely utilized fluorescent probe whose emission characteristics are highly sensitive to its molecular environment, making it a valuable tool in biological and chemical sensing applications.
Core Fluorescence Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The fluorescence of this compound is governed by a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists predominantly in a neutral, enol form. Upon excitation with UV light, the electronic configuration changes, drastically increasing the acidity of the 7-hydroxyl group. This photoacidic nature facilitates the rapid transfer of the hydroxyl proton to the nearby carbonyl oxygen.
This transfer creates an excited-state tautomer (a keto form), which is energetically more stable in the excited state. The fluorescence emission observed from 7-HCA originates from the relaxation of this excited tautomer back to its ground state. Following emission, the molecule rapidly reverts to the more stable enol form in the ground state.
This multi-step process is highly dependent on the molecule's environment. Protic solvents, such as water or ethanol, can facilitate the proton transfer by forming a hydrogen-bonding "wire," leading to strong emission from the tautomeric form, typically in the blue-green region (~450 nm). In contrast, aprotic or nonpolar solvents can hinder this proton transfer, forcing the molecule to emit from its initial, locally excited neutral state, resulting in a blue-shifted emission at a shorter wavelength (~390 nm).
7-Hydroxycoumarin-4-acetic Acid as a Fluorogenic Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin-4-acetic acid (HCA) and its derivatives represent a cornerstone in the development of fluorogenic substrates, empowering researchers to sensitively and selectively measure enzyme activity in a continuous or high-throughput manner. This technical guide delves into the core principles of HCA-based substrates, their mechanism of action, quantitative parameters, and detailed experimental protocols for their application in research and drug discovery.
Coumarins are a class of benzopyrone compounds that are widely utilized as fluorescent probes due to their favorable photophysical properties, including high quantum yields and sensitivity to their environment.[1][2] In their native esterified or etherified form, HCA-based substrates are typically non-fluorescent or weakly fluorescent. Enzymatic cleavage of the ester or ether linkage by specific enzymes, such as esterases, liberates the highly fluorescent this compound, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[3] This "turn-on" fluorescence mechanism forms the basis of numerous assays for detecting and characterizing a wide range of enzymatic activities.[2]
Mechanism of Action
The fluorogenic properties of this compound are intrinsically linked to the electronic state of its 7-hydroxyl group. When this hydroxyl group is derivatized, for instance, through esterification to form a substrate for an esterase, the electron-donating capacity of the oxygen atom is diminished. This alteration in the electronic structure of the coumarin (B35378) ring system leads to a significant quenching of its intrinsic fluorescence.
Upon enzymatic hydrolysis, the ester bond is cleaved, regenerating the free hydroxyl group. This de-esterification restores the electron-donating character of the 7-hydroxyl group, leading to a significant increase in the fluorescence quantum yield of the molecule. The resulting this compound exhibits strong blue fluorescence upon excitation with UV light.[3]
The general mechanism can be visualized as a two-step process:
Quantitative Data
The efficiency of an enzyme-substrate interaction is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The spectral properties of the fluorophore, such as its molar extinction coefficient, quantum yield, and excitation/emission maxima, are also critical for assay development.
Spectral Properties of 7-Hydroxycoumarin and its Derivatives
| Compound | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Solvent/pH |
| 7-Hydroxycoumarin (Umbelliferone) | ~325 | ~452-455 | 0.81 | Acidic (pH 5.49)[3] |
| 7-Hydroxycoumarin (Umbelliferone) | ~367 | ~452-455 | 0.91 | Alkaline (pH 9.49)[3] |
| This compound | 360 | 450 | Not specified | DMSO[4] |
| 3-Phenyl-7-hydroxycoumarin derivative (6d) | 340 | 460 | 0.25 | PBS (pH 7.4)[5][6] |
| 3-(p-Carboxyphenyl)-7-hydroxycoumarin (7) | Not specified | Not specified | 0.32 | Not specified[5][6] |
Kinetic Parameters of Esterases with Coumarin-Based Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |
| Porcine Liver Carboxylesterase | 4-Methylumbelliferyl acetate (B1210297) (4-MUA) | 261 (microsomal), 257 (cytosolic) | 75,251 (microsomal), 53,149 (cytosolic) | Not specified[7] |
| Porcine Liver Carboxylesterase | p-Nitrophenyl acetate (pNPA) | 874 (microsomal), 850 (cytosolic) | 45,573 (microsomal), 13,162 (cytosolic) | Not specified[7] |
Experimental Protocols
Synthesis of a Generic this compound Ester Substrate
This protocol describes a general method for the synthesis of an ester of this compound, which can serve as a substrate for esterases.
Materials:
-
This compound
-
A specific alcohol (R-OH) to be esterified
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous DCM or DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC or EDC (1.5 equivalents) in anhydrous DCM or DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure HCA-ester substrate.
General Protocol for an Esterase Activity Assay
This protocol provides a general framework for measuring esterase activity using a synthesized HCA-ester substrate in a 96-well plate format, suitable for high-throughput screening.
Materials:
-
HCA-ester substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Esterase enzyme solution (e.g., porcine liver esterase)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Working Solution: Dilute the HCA-ester substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare Enzyme Dilutions: Prepare a series of dilutions of the esterase enzyme in assay buffer.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the enzyme dilution to the appropriate wells. Include a no-enzyme control (add 25 µL of assay buffer instead).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time.
-
Excitation Wavelength: ~360 nm
-
Emission Wavelength: ~450 nm
-
Kinetic Read: Measure fluorescence every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the enzyme activity.
-
For inhibitor screening, compare the reaction rates in the presence and absence of the inhibitor to calculate the percent inhibition.
-
Signaling Pathway Visualization
Esterases play a crucial role in various cellular processes, including the activation of ester-containing prodrugs. The following diagram illustrates a simplified signaling pathway where an intracellular esterase activates a prodrug, which then exerts its therapeutic effect. HCA-based substrates can be used to screen for compounds that modulate this esterase activity, thereby influencing the efficacy of the prodrug.
Conclusion
This compound and its derivatives are invaluable tools in the fields of biochemistry, cell biology, and drug discovery. Their utility as fluorogenic substrates enables the development of highly sensitive and specific assays for a wide range of enzymes, particularly hydrolases like esterases. The principles and protocols outlined in this guide provide a solid foundation for researchers to design and implement robust enzymatic assays, facilitating high-throughput screening of enzyme inhibitors and the characterization of enzyme kinetics. The continued development of novel HCA-based probes promises to further expand our ability to investigate complex biological systems and accelerate the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7 hydroxy 4-methyl coumarin | PPTX [slideshare.net]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.cnr.it [iris.cnr.it]
7-Hydroxycoumarin-4-acetic Acid: A Comprehensive Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin-4-acetic acid (7-HCA), a derivative of the naturally occurring compound coumarin, has emerged as a versatile molecular tool in various scientific disciplines. Its inherent fluorescence, coupled with the reactivity of its carboxylic acid group, makes it an invaluable building block for the synthesis of fluorescent probes, sensors, and potential therapeutic agents. This in-depth technical guide provides a comprehensive review of the applications of 7-HCA, with a focus on its utility in fluorescence labeling, pH sensing, and biological activity, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties and Synthesis
This compound is an off-white to pale yellow crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₅ | |
| Molecular Weight | 220.18 g/mol | |
| Melting Point | 212 °C (decomposes) | [1] |
| pKa (Carboxylic Acid) | ~4.24 (Predicted) | [2] |
| Solubility | Soluble in DMF and Methanol | [1] |
Synthesis of this compound
A common and effective method for the synthesis of 7-HCA is the Pechmann condensation reaction, which involves the reaction of a phenol (B47542) with a β-keto acid or ester under acidic conditions.
This protocol describes the synthesis of 7-HCA from resorcinol (B1680541) and citric acid.
Materials:
-
Resorcinol
-
Citric acid
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
In a fume hood, mix hydrated citric acid (0.1 mol) with 28 mL of concentrated sulfuric acid (98%) and stir for 60 minutes at 25°C.[3]
-
Slowly heat the solution to 75°C with continuous stirring for 45 minutes until the solution turns yellow.[3]
-
Rapidly cool the yellow solution to 0°C in an ice bath.[3]
-
In three equal portions, add resorcinol (0.08 mol) and 11.2 mL of concentrated sulfuric acid to the cooled solution, maintaining the temperature at 0°C.[3]
-
Keep the reaction mixture at 0°C overnight.[3]
-
Pour the reaction product into ice water.[3]
-
Treat the resulting crystalline white precipitate with a 10% (w/v) solution of sodium bicarbonate (200 mL).[3]
-
Filter the solution and acidify the filtrate with 10% (v/v) hydrochloric acid to a pH of approximately 1.43.[3]
-
Collect the resulting precipitate by filtration, wash with deionized water, and dry in a thermal oven.[3]
Expected Yield: Approximately 79%.[3]
A microwave-assisted synthesis method has also been reported, offering a faster reaction time. This involves heating a mixture of citric acid, concentrated sulfuric acid, and resorcinol in a microwave reactor at 10% power for 4 minutes.[3]
Applications of this compound
Fluorescent Labeling
The intrinsic blue fluorescence of the 7-hydroxycoumarin scaffold makes 7-HCA an excellent candidate for a fluorescent label. The carboxylic acid group can be readily activated to form an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on biomolecules such as proteins and peptides to form stable amide bonds.
| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| DMSO | 360 nm | 450 nm |
Table based on data from Chemodex.[1]
This protocol provides a general procedure for labeling proteins with a 7-HCA probe.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound N-hydroxysuccinimide ester (7-HCA-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a fresh stock solution of 7-HCA-NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
Add the 7-HCA-NHS stock solution to the protein solution at a molar ratio of 5-20 moles of dye per mole of protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the dye (at its absorption maximum, ~326 nm in methanol) and using their respective molar extinction coefficients.
References
- 1. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 2. CD74 and macrophage migration inhibitory factor as therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Photophysical Properties of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of coumarin (B35378) derivatives, a class of fluorophores widely utilized in scientific research and drug development. This document details their fundamental characteristics, presents key quantitative data, outlines experimental protocols for their analysis, and visualizes a common experimental workflow.
Introduction to Coumarin Derivatives
Coumarin and its derivatives constitute a significant class of heterocyclic compounds, recognized for their broad range of biological activities and, notably, their distinctive fluorescent properties.[1][2][3] The basic structure of coumarin is a benzopyran-2-one ring system, which forms a π-conjugated framework that is efficient at absorbing and subsequently emitting light.[] This inherent fluorescence, coupled with high quantum efficiency and good photostability, makes coumarin derivatives invaluable as fluorescent probes in biochemical assays, molecular imaging, and drug screening.[]
The versatility of the coumarin scaffold allows for straightforward chemical modification. By introducing various substituents, such as hydroxyl, amino, or nitro groups, at different positions on the ring, researchers can precisely tune the photophysical properties of the resulting derivative.[] These modifications can alter the absorption and emission maxima, Stokes shift, quantum yield, and fluorescence lifetime, tailoring the molecule for specific applications.[][5] Furthermore, many coumarin-based probes are sensitive to their microenvironment, with their fluorescence properties changing in response to solvent polarity, pH, or binding to biomolecules.[][6] This sensitivity is a key feature that is exploited in the design of fluorescent sensors.
Core Photophysical Properties of Coumarin Derivatives
The utility of a coumarin derivative as a fluorophore is defined by several key photophysical parameters. Understanding these properties is crucial for selecting the appropriate derivative for a given application and for interpreting experimental results.
Absorption and Emission Spectra
Coumarin derivatives typically absorb light in the near-ultraviolet to blue region of the electromagnetic spectrum (around 350–450 nm) and emit fluorescence in the blue to green region (approximately 400–550 nm).[] The specific wavelengths of maximum absorption (λabs) and emission (λem) are highly dependent on the molecular structure and the solvent environment. The difference between the absorption and emission maxima is known as the Stokes shift, a critical parameter for minimizing self-absorption and for the effective separation of excitation and emission signals in fluorescence microscopy.[7]
Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8][9] A higher quantum yield indicates a brighter fluorophore. The quantum yield of coumarin derivatives can be significantly influenced by their structure and the surrounding environment. For instance, rigid structures often exhibit higher quantum yields.[7]
Fluorescence Lifetime
The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[7] This property is typically on the nanosecond timescale for coumarin derivatives.[7] Fluorescence lifetime is an intrinsic property of a fluorophore and can be used in various advanced fluorescence techniques, such as Fluorescence Lifetime Imaging Microscopy (FLIM).
Solvent Effects
The photophysical properties of coumarin derivatives are often highly sensitive to the polarity of the solvent.[6][10][11] This solvatochromism arises from changes in the dipole moment of the coumarin molecule upon excitation. In many cases, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum, which is indicative of an intramolecular charge transfer (ICT) character of the excited state.[10][12]
Quantitative Photophysical Data of Selected Coumarin Derivatives
The following table summarizes key photophysical data for a selection of commonly used coumarin derivatives in various solvents. This data is intended to serve as a reference for researchers in selecting appropriate fluorophores for their studies.
| Coumarin Derivative | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |
| Coumarin 1 | Ethanol | 373 | 450 | 0.73 | Generic Data |
| Coumarin 6 | Ethanol | 458 | 504 | 0.78 | Generic Data |
| Coumarin 30 | Cyclohexane | 425 | 472 | 0.85 | [11] |
| Coumarin 30 | Acetonitrile | 434 | 511 | 0.53 | [11] |
| Coumarin 152 | Cyclohexane | 375 | 412 | 0.30 | [10][12] |
| Coumarin 152 | Acetonitrile | 390 | 475 | 0.38 | [10][12] |
| Coumarin 481 | Cyclohexane | 378 | 415 | 0.35 | [10][12] |
| Coumarin 481 | Acetonitrile | 394 | 480 | 0.42 | [10][12] |
Experimental Protocols
Accurate characterization of the photophysical properties of coumarin derivatives is essential for their effective application. The following sections provide detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λabs) of a coumarin derivative.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solution of the coumarin derivative in a suitable solvent
-
Pure solvent (for blank)
Procedure:
-
Prepare a dilute solution of the coumarin derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Set the desired wavelength range for the scan (e.g., 250-600 nm for most coumarins).
-
Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the coumarin solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
The wavelength at which the highest absorbance is recorded is the λabs.
Fluorescence Spectroscopy
Objective: To determine the emission spectrum and the wavelength of maximum emission (λem) of a coumarin derivative.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Solution of the coumarin derivative
-
Pure solvent
Procedure:
-
Prepare a very dilute solution of the coumarin derivative. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λabs determined from the absorption spectrum.
-
Set the desired emission wavelength range for the scan (e.g., 400-700 nm).
-
Record the emission spectrum of the pure solvent to check for any background fluorescence.
-
Record the emission spectrum of the coumarin solution.
-
The wavelength at which the highest fluorescence intensity is observed is the λem.
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φf) of a coumarin derivative relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
Spectrophotometer
-
Quartz cuvettes
-
Solution of the coumarin derivative (sample)
-
Solution of a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54)
-
Pure solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the reference.
-
Integrate the area under the emission spectra for both the sample and the reference solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.
-
The slope of these plots will be proportional to the quantum yield.
-
The quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,ref * (Slopesample / Sloperef) * (nsample2 / nref2)
where Φf,ref is the quantum yield of the reference, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τf) of a coumarin derivative.
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a fast photodetector, and timing electronics.
-
Solution of the coumarin derivative.
Procedure:
-
Prepare a dilute solution of the coumarin derivative.
-
The sample is excited with a high repetition rate pulsed light source.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation cycles.
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.
-
This decay profile is then fitted to an exponential decay function to extract the fluorescence lifetime (τf).
Visualized Experimental Workflow: Cellular Imaging with a Coumarin-Based Probe
Coumarin derivatives are frequently employed as fluorescent probes for imaging specific organelles or biomolecules within living cells.[13][14][15] The following diagram illustrates a typical workflow for such an experiment.
Caption: A generalized workflow for cellular imaging using a synthesized coumarin-based fluorescent probe.
This guide provides a foundational understanding of the photophysical properties of coumarin derivatives, essential for their application in research and development. The provided data and protocols serve as a starting point for more in-depth investigations into this versatile class of fluorophores.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. horiba.com [horiba.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nathan.instras.com [nathan.instras.com]
- 13. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Hydroxycoumarin-4-acetic acid
CAS Number: 6950-82-9 Synonyms: Umbelliferone-4-acetic acid, (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid
This guide provides a comprehensive technical overview of 7-Hydroxycoumarin-4-acetic acid (7-HCA), a versatile fluorescent molecule widely used in biomedical research and diagnostics. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.
Physicochemical and Spectroscopic Properties
7-HCA is a derivative of coumarin, a class of compounds known for their strong fluorescence. Its structure, featuring a hydroxyl group and a carboxylic acid moiety, makes it an ideal platform for bioconjugation and a sensitive indicator of environmental pH.
Core Properties
The fundamental physicochemical properties of 7-HCA are summarized below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 6950-82-9 | [1] |
| Molecular Formula | C₁₁H₈O₅ | [1] |
| Molecular Weight | 220.18 g/mol | [1][2] |
| Appearance | White to off-white/beige crystalline powder | [1][3] |
| Melting Point | 212 °C (with decomposition) | [3][4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) | [3][5] |
| pKa (Phenolic Hydroxyl) | ~7.6 - 7.8 (Ground State) | [1] |
| Storage Conditions | Store at -20°C to 8°C, protect from light and moisture | [1][3] |
Spectroscopic Characteristics
The fluorescence of 7-HCA is its most significant feature. The properties are highly dependent on the protonation state of the 7-hydroxyl group, making it an excellent pH sensor. The deprotonated phenolate (B1203915) form exhibits a significant bathochromic (red) shift in its emission spectrum compared to the protonated phenol (B47542) form.
| Parameter | Value (Solvent/Condition) | Reference(s) |
| Excitation Maximum (λex) | ~360 nm (DMSO) | [3] |
| Emission Maximum (λem) | ~450 nm (Deprotonated form, in DMSO) | [3] |
| Emission Maximum (λem) | ~390-400 nm (Protonated form) | [1] |
| UV Absorption Maximum (λabs) | 326 nm (MeOH) | [5] |
Synthesis and Purification
7-HCA is commonly synthesized via a modified Pechmann condensation reaction. The following section details a standard laboratory protocol for its synthesis and subsequent purification.
Synthesis Workflow
The synthesis involves the acid-catalyzed reaction of resorcinol (B1680541) with an acetone (B3395972) derivative formed in situ from citric acid.
Experimental Protocol: Synthesis
This protocol is based on established methods for coumarin-4-acetic acid synthesis.[1]
Materials:
-
Citric acid (0.02 mol)
-
Resorcinol (0.02 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.03 mol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Hydrochloric Acid (HCl), 10% (v/v)
-
Deionized water
-
Ice
Procedure (Conventional Heating - Method A):
-
In a fume hood, carefully mix citric acid (0.02 mol) and concentrated H₂SO₄ (0.03 mol) in a flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Gently heat the mixture in a boiling water bath to facilitate the formation of the reactive intermediate (acetonedicarboxylic acid) and release of carbon monoxide.
-
Cool the reaction mixture to approximately 10°C in an ice bath.
-
Slowly add resorcinol (0.02 mol) to the cooled mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Carefully pour the reaction mixture onto a beaker filled with crushed ice. A precipitate will form.
-
Filter the crude precipitate and wash it with cold deionized water.
Procedure (Microwave-Assisted - Method B):
-
In a microwave-safe reactor vessel, combine citric acid (0.02 mol), resorcinol (0.02 mol), and concentrated H₂SO₄ (0.03 mol).
-
Place the vessel in a microwave reactor and heat at low power (e.g., 10% power) for approximately 4 minutes.
-
After cooling, pour the mixture onto crushed ice and collect the precipitate as described in Method A.
Experimental Protocol: Purification
-
Dissolve the crude precipitate collected from the synthesis step in a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid group will be deprotonated to form a water-soluble sodium salt, while less acidic impurities may remain undissolved.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add 10% HCl to the filtrate while stirring. The 7-HCA will precipitate out as the solution becomes acidic (target pH ~1.5-2.0).
-
Collect the purified precipitate by filtration.
-
Wash the solid thoroughly with cold deionized water to remove residual salts.
-
Dry the final product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Applications and Experimental Protocols
7-HCA is a versatile tool in biological research. Its carboxylic acid handle allows for covalent attachment to biomolecules, while its pH-sensitive fluorescence provides a means to probe cellular environments and enzyme activity.
Application 1: Fluorescent Labeling of Proteins
The carboxylic acid group of 7-HCA can be activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine (B10760008) residues) on proteins, creating a stable amide bond.
This protocol provides a general method for conjugating 7-HCA to a protein.[6][7][8]
Materials:
-
This compound (7-HCA)
-
N-hydroxysuccinimide (NHS) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) OR pre-made 7-HCA-NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest (e.g., Antibody, BSA)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (must be amine-free).
-
Purification column (e.g., Sephadex G-25 gel filtration column).
Procedure:
-
Prepare 7-HCA-NHS Ester: If starting with 7-HCA, activate it by reacting with EDC and NHS in anhydrous DMF to form the 7-HCA-NHS ester. Alternatively, use commercially available 7-HCA-NHS ester.
-
Prepare Dye Stock Solution: Dissolve the 7-HCA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.
-
Conjugation Reaction: While gently stirring, add a calculated amount of the dye stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute is the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~326 nm (for 7-HCA).
Application 2: Enzyme Activity and Inhibition Assays
7-HCA derivatives can serve as fluorescent probes in enzyme assays. A prime example is their use in a Fluorescent Indicator Displacement (FID) assay to screen for inhibitors of the Macrophage Migration Inhibitory Factor (MIF).
MIF is a pro-inflammatory cytokine that binds to the CD74 cell surface receptor, initiating a signaling cascade that includes the activation of the MAPK/ERK pathway, promoting cell proliferation and survival.[3][5] Small molecule inhibitors that bind to the MIF active site can block its downstream effects. A high-affinity 7-hydroxycoumarin derivative can be used as a fluorescent probe; its displacement from the MIF active site by a competing inhibitor leads to an increase in fluorescence, allowing for quantitative measurement of inhibitor binding.
This protocol is adapted from a study developing a competitive binding assay for MIF inhibitors.[2][3]
Materials:
-
Recombinant human MIF protein
-
7-hydroxycoumarin high-affinity probe (e.g., compound 7 from the cited study)
-
Test inhibitors
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a 2X MIF solution (e.g., 200 nM) in Assay Buffer.
-
Prepare a 4X solution of the test inhibitor at various concentrations in Assay Buffer containing 10% DMSO.
-
Prepare a 4X solution of the 7-HC probe (e.g., 200 nM) in Assay Buffer.
-
-
Assay Setup (per well):
-
Add 50 µL of the 2X MIF solution to each well.
-
Add 25 µL of the 4X test inhibitor solution.
-
Incubate the plate for 10 minutes at room temperature.
-
-
Initiate Displacement:
-
Add 25 µL of the 4X 7-HC probe solution to each well. The final concentrations will be 1X (e.g., 100 nM MIF, 50 nM probe).
-
Incubate for an additional 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~455 nm.
-
-
Analysis:
-
An increase in fluorescence intensity relative to controls (MIF + probe, no inhibitor) indicates displacement of the probe by the test inhibitor.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to determine the binding affinity (e.g., IC₅₀ or Kᵢ) of the test compound.
-
Application 3: Ratiometric pH Measurement
The fluorescence of 7-HCA is highly sensitive to pH due to the equilibrium between its protonated (phenol) and deprotonated (phenolate) forms. This allows for ratiometric pH measurements, which are more robust than intensity-based measurements as they are less susceptible to variations in probe concentration or excitation intensity.
This protocol describes how to generate a calibration curve to correlate the ratio of fluorescence intensities to pH.[4]
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
A series of pH calibration buffers (e.g., citrate, phosphate, borate (B1201080) buffers spanning pH 4 to 10)
-
Fluorometer or fluorescence plate reader capable of measuring emission at two wavelengths.
Procedure:
-
Prepare Samples: Prepare a series of solutions in cuvettes or a microplate, each containing a specific pH buffer and a fixed, low concentration of 7-HCA (e.g., 1 µM).
-
Set Fluorometer: Set the excitation wavelength to a value that excites both species, typically around the isosbestic point (~336 nm for umbelliferone) or a compromise wavelength like 340 nm.[4]
-
Measure Fluorescence: For each sample, measure the fluorescence emission intensity at two wavelengths:
-
λ₁: ~400 nm (corresponding to the protonated form)
-
λ₂: ~450 nm (corresponding to the deprotonated form)
-
-
Calculate Ratio: For each pH value, calculate the ratio of the intensities (I₄₅₀ / I₄₀₀).
-
Generate Calibration Curve: Plot the fluorescence ratio (Y-axis) against the corresponding pH value (X-axis).
-
Fit Data: Fit the resulting data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to create a standard curve. This curve can then be used to determine the pH of unknown samples by measuring their fluorescence ratio and interpolating the pH from the curve.
References
- 1. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring excited state properties of 7-hydroxy and 7-methoxy 4-methycoumarin: a combined time-dependent density functional theory/effective fragment potential study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 7-Hydroxycoumarin-4-acetic acid: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Hydroxycoumarin-4-acetic acid, a versatile fluorescent compound with significant applications in biochemical assays and pharmaceutical research. This document outlines its various synonyms and alternative names, summarizes its key chemical and physical properties, and provides detailed experimental protocols for its synthesis and use. Furthermore, it explores its role as a fluorescent probe and its potential as an anticoagulant, complete with a diagram of the relevant signaling pathway.
Synonyms and Alternative Names
This compound is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.
-
(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid[1]
-
7-HCA[5]
-
7-Hydroxy-4-coumarinylacetic acid[5]
-
NSC 642907[5]
-
NSC 65625[5]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 6950-82-9 | [1][2][8] |
| Molecular Formula | C₁₁H₈O₅ | [1][2][8] |
| Molecular Weight | 220.18 g/mol | [1][2][8] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 200-213 °C (decomposes) | [1][3] |
| Purity | ≥97% | [2][8] |
| Solubility | Soluble in DMSO and methanol | [5] |
| Excitation Wavelength (λex) | 360 nm (in DMSO) | [5][9] |
| Emission Wavelength (λem) | 450 nm (in DMSO) | [5][9] |
| Storage Conditions | Store at 0-8 °C, protect from light and moisture | [1][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in a fluorescent-based competitive binding assay.
Synthesis of this compound
Two common methods for the synthesis of this compound are the conventional heating method and a microwave-assisted method.
Method A: Conventional Synthesis [1]
-
A mixture of citric acid (0.02 mol) and concentrated sulfuric acid (0.03 mol) is stirred at room temperature for 30 minutes.
-
The mixture is then placed in a boiling water bath to facilitate the removal of carbon monoxide. This step must be performed in a fume hood.
-
The reaction mixture is cooled to 10 °C.
-
Resorcinol (B1680541) (0.02 mol), pre-cooled to 10 °C, is added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature for 48 hours.
-
The reaction mixture is then decanted onto ice.
-
The resulting precipitate is filtered and dissolved in a saturated sodium bicarbonate solution.
-
The solution is then acidified to precipitate the crude product.
-
The crude product is purified by washing with deionized water and dried in a thermal oven.
Method B: Microwave-Assisted Synthesis [1]
-
A mixture of citric acid (0.02 mol), concentrated sulfuric acid (0.03 mol), and resorcinol (0.02 mol) is placed in a microwave reactor.
-
The mixture is heated at 10% power for 4 minutes.
-
The reaction mixture is then poured into ice water.
-
The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture.
Application as a Fluorescent Probe: Competitive Binding Assay for Macrophage Migration Inhibitory Factor (MIF)
This compound can be utilized as a fluorescent indicator in a fluorescence intensity-based displacement (FID) assay to determine the binding affinities of potential inhibitors to the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF).[10]
Materials and Reagents:
-
Macrophage Migration Inhibitory Factor (MIF) protein
-
This compound (fluorescent indicator)
-
Test inhibitors
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 455 nm)
Experimental Procedure:
-
Prepare a 200 nM solution of MIF protein in PBS buffer (pH 7.4).
-
Prepare various concentrations of the test inhibitor in PBS containing 10% (v/v) DMSO.
-
In a 96-well plate, add 100 μL of the 200 nM MIF solution to each well.
-
Add 50 μL of the inhibitor solution at various concentrations to the respective wells.
-
Incubate the mixture for 10 minutes at room temperature.
-
Prepare a 200 nM solution of this compound in PBS buffer (pH 7.4).
-
Add 50 μL of the 200 nM this compound solution to each well.
-
Incubate the plate for an additional 10 minutes at room temperature.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 455 nm.
-
The EC₅₀ values for the inhibitors can be determined from the resulting inhibition curve and used to calculate the dissociation constant (Kd).
Biological Activity and Signaling Pathways
While this compound itself is not a potent anticoagulant, it belongs to the coumarin (B35378) class of compounds. Certain derivatives of 4-hydroxycoumarin (B602359) are well-known for their anticoagulant properties, which they exert by inhibiting the Vitamin K cycle.[11][12]
The primary mechanism of action for 4-hydroxycoumarin-based anticoagulants is the inhibition of the enzyme Vitamin K epoxide reductase.[12] This enzyme is crucial for the regeneration of the reduced form of Vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors (Factors II, VII, IX, and X). Without this modification, these clotting factors are non-functional, leading to an anticoagulant effect.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. youtube.com [youtube.com]
- 4. scbt.com [scbt.com]
- 5. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C11H8O5 | CID 5338490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. pure.rug.nl [pure.rug.nl]
- 11. ajpamc.com [ajpamc.com]
- 12. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: 7-Hydroxycoumarin-4-acetic acid as a Ratiometric Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin-4-acetic acid (HCA) is a versatile fluorescent probe that exhibits a distinct pH-dependent emission spectrum, making it a valuable tool for the ratiometric measurement of pH in various biological and chemical systems. This coumarin (B35378) derivative contains a photoacidic 7-hydroxyl group, which undergoes deprotonation as the pH of the surrounding environment increases. This deprotonation event leads to a noticeable shift in the fluorescence emission, allowing for the quantification of pH. The ground state pKa of the hydroxyl group is approximately 7.8, indicating its sensitivity in the physiologically relevant pH range[1].
The protonated, neutral form of the molecule, predominant in acidic conditions, displays a fluorescence emission maximum at approximately 390 nm.[1] Conversely, in basic environments, the deprotonated phenolate (B1203915) anion becomes the dominant species, resulting in a significant red-shift of the emission maximum to around 450 nm[1][2]. This dual-emission property allows for ratiometric pH sensing, a technique that enhances measurement accuracy by minimizing the influence of external factors such as probe concentration, photobleaching, and instrumental variations.
Physicochemical Properties and Spectral Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₅ | --INVALID-LINK-- |
| Molecular Weight | 220.18 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to pale yellow powder | N/A |
| Solubility | Soluble in DMSO and methanol | --INVALID-LINK-- |
| Melting Point | 212 °C (decomposes) | --INVALID-LINK-- |
| pKa (ground state) | ~7.8 | [1] |
Table 1: pH-Dependent Fluorescence Properties of the 7-Hydroxycoumarin Moiety
| pH | Predominant Species | Excitation Max (λex) | Emission Max (λem) |
| < 6 | Neutral (Protonated) | ~325 nm | ~390 nm |
| ~7.8 (pKa) | Mixture of Neutral and Anionic | ~325 nm and ~365 nm | ~390 nm and ~450 nm |
| > 9 | Anionic (Deprotonated) | ~365 nm | ~450 nm |
Note: The spectral data is based on the 7-hydroxycoumarin core fluorophore and may exhibit slight variations based on the specific experimental conditions and instrumentation.[1]
Signaling Pathway: Acid-Base Equilibrium
The pH-sensing mechanism of this compound is based on the reversible protonation and deprotonation of its 7-hydroxyl group. This equilibrium between the neutral (acidic form) and the anionic (basic form) species is what dictates the observed fluorescence properties.
Caption: Acid-base equilibrium of this compound.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound (HCA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Buffer solutions of known pH (e.g., phosphate-buffered saline, citrate (B86180) buffers)
-
High-purity water
Procedure:
-
Prepare a 10 mM HCA Stock Solution:
-
Accurately weigh a small amount of HCA powder.
-
Dissolve the HCA in anhydrous DMSO to a final concentration of 10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare a Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution in the desired aqueous buffer to a final concentration in the range of 1-10 µM.
-
The optimal final concentration may need to be determined empirically based on the specific application and instrumentation to achieve adequate signal-to-noise ratio while minimizing inner filter effects.
-
Protocol 2: Generation of a pH Calibration Curve
Materials:
-
HCA working solution (e.g., 5 µM in water)
-
A series of standard buffer solutions covering the desired pH range (e.g., pH 5.0 to 10.0 in 0.5 pH unit increments)
-
Fluorometer with dual-wavelength emission detection capabilities
-
96-well black microplate or quartz cuvettes
Procedure:
-
Sample Preparation:
-
To each well of the microplate or each cuvette, add a fixed volume of the HCA working solution.
-
Add an equal volume of each standard buffer solution to the respective wells/cuvettes, ensuring thorough mixing. Prepare a blank sample containing only the buffer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 340-360 nm.
-
Measure the fluorescence emission intensity at two wavelengths:
-
Channel 1 (Acidic): ~390 nm
-
Channel 2 (Basic): ~450 nm
-
-
Record the intensity values for each pH standard.
-
-
Data Analysis:
-
For each pH value, calculate the ratio of the fluorescence intensities (I₄₅₀ / I₃₉₀).
-
Plot the fluorescence intensity ratio (y-axis) against the corresponding pH value (x-axis).
-
Fit the data to a sigmoidal curve (e.g., using a four-parameter logistic regression) to generate the pH calibration curve. The center of this curve will correspond to the apparent pKa of the indicator under the experimental conditions.
-
Experimental Workflow for pH Measurement
The following diagram illustrates the general workflow for determining the pH of an unknown sample using this compound.
Caption: Experimental workflow for pH determination.
Applications in Drug Development and Research
The ratiometric pH sensing capabilities of this compound make it a valuable tool in various research and drug development applications:
-
Monitoring Cellular pH: The probe can be used to measure intracellular pH changes in response to drug treatment or other stimuli.
-
Enzyme Assays: As the activity of many enzymes is pH-dependent, HCA can be used to monitor pH changes during enzymatic reactions.
-
Formulation Development: It can be employed to assess the pH of drug formulations and monitor their stability.
-
High-Throughput Screening: The fluorescence-based readout is amenable to high-throughput screening formats for identifying compounds that modulate pH.
Conclusion
This compound is a reliable and sensitive fluorescent indicator for the ratiometric determination of pH, particularly within the physiological range. Its distinct pH-dependent emission shift, coupled with the straightforward experimental protocols outlined in these application notes, provides researchers, scientists, and drug development professionals with a powerful tool for a wide array of applications. For precise measurements, it is recommended to generate a calibration curve under the specific experimental conditions to be used.
References
Application Notes & Protocols: A Step-by-Step Guide for Labeling Proteins with 7-Hydroxycoumarin-4-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Hydroxycoumarin-4-acetic acid is a fluorescent labeling reagent used to covalently attach a blue-light-emitting coumarin (B35378) fluorophore to proteins and other biomolecules. The labeling process relies on the reaction between the carboxyl group of the acetic acid moiety and primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues) on the protein surface. To achieve efficient and stable conjugation, the carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester. This amine-reactive NHS ester readily forms a stable amide bond with the protein in a buffered, aqueous environment. These application notes provide a comprehensive, step-by-step guide for the activation of this compound and the subsequent labeling and purification of the target protein.
I. Spectral and Chemical Properties
The spectral characteristics of the coumarin dye are essential for experimental design and data analysis. Key quantitative data are summarized below.
| Property | Value | Reference |
| Molecular Weight (HCA) | 220.18 g/mol | |
| Molecular Weight (HCA-NHS Ester) | 317.25 g/mol | |
| Typical Excitation Maximum (Ex) | ~360 nm | |
| Typical Emission Maximum (Em) | ~450 nm | |
| Solubility | Soluble in DMSO and DMF |
II. Experimental Protocols
This section details the necessary protocols, from the activation of the dye to the final analysis of the labeled protein.
Protocol 1: Activation of this compound (HCA) to its NHS Ester
This protocol describes the chemical activation of the carboxylic acid group of HCA to form an amine-reactive N-hydroxysuccinimide ester using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Materials:
-
This compound (HCA)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
0.22 µm syringe filter
Methodology:
-
In a clean, dry reaction vial, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature until all solids are dissolved.
-
Slowly add Dicyclohexylcarbodiimide (1.1 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is progressing.
-
Upon completion, filter the reaction mixture through a 0.22 µm syringe filter to remove the DCU precipitate.
-
The resulting filtrate contains the activated this compound NHS ester. This solution can be used immediately for protein labeling or stored under desiccated conditions at -20°C for future use.
Protocol 2: Protein Labeling with Activated HCA-NHS Ester
This protocol provides a general procedure for labeling a target protein with the prepared HCA-NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.
Materials:
-
Target protein (2-10 mg/mL)
-
HCA-NHS ester solution (from Protocol 1, or a commercial source)
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF (if using solid HCA-NHS ester)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
-
Dye Preparation:
-
If using a freshly prepared HCA-NHS ester solution from Protocol 1, proceed to the next step.
-
If using a solid HCA-NHS ester, dissolve it in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Calculate the required volume of the HCA-NHS ester solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.
-
While gently stirring the protein solution, slowly add the calculated amount of the HCA-NHS ester solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. This will react with any remaining HCA-NHS ester. Incubate for an additional 15-30 minutes.
-
Protocol 3: Purification of the Labeled Protein
Purification is critical to remove unconjugated dye and reaction byproducts, which can interfere with downstream applications and degree of labeling calculations.
Materials:
-
Labeled protein solution from Protocol 2
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (with appropriate molecular weight cut-off)
-
Elution buffer (e.g., Phosphate-Buffered Saline, PBS)
Methodology (Size-Exclusion Chromatography):
-
Equilibrate the SEC column with the desired elution buffer (e.g., PBS).
-
Carefully load the labeling reaction mixture onto the top of the column.
-
Allow the sample to enter the column bed, then begin eluting with the buffer.
-
The labeled protein, being larger, will elute first. The smaller, unconjugated dye molecules will be retained longer and elute in later fractions.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~360 nm (for the coumarin dye) to identify the fractions containing the purified protein-dye conjugate.
-
Pool the fractions containing the labeled protein.
Protocol 4: Determination of the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.
Materials:
-
Purified protein-dye conjugate
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the HCA dye (~360 nm, Aₘₐₓ).
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.
-
Corrected A₂₈₀ (A₂₈₀,corr) = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor, representing the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A₂₈₀/Aₘₐₓ). This value must be determined for the free dye.
-
-
-
Calculate the molar concentration of the protein:
-
Protein Concentration (M) = A₂₈₀,corr / (ε_protein × path length)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the molar concentration of the dye:
-
Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of the HCA dye at its Aₘₐₓ.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
III. Data Presentation
Recommended Reaction Parameters:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[1] |
| Reaction pH | 8.3 - 8.5 | Essential for deprotonated primary amines required for the reaction. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each specific protein and desired DOL. |
| Reaction Time | 1 - 2 hours | Can be extended, but monitor for potential protein degradation. |
| Reaction Temperature | Room Temperature | For sensitive proteins, the reaction can be performed at 4°C for a longer duration. |
IV. Visualizations
Chemical Reaction Pathway:
Caption: Chemical pathway for HCA activation and protein conjugation.
Experimental Workflow:
Caption: Workflow for labeling proteins with HCA-NHS ester.
References
Measuring Enzyme Activity with 7-Hydroxycoumarin-4-acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin-4-acetic acid (HCA) is a versatile fluorogenic compound that serves as an excellent reporter molecule for measuring the activity of various hydrolytic enzymes. The core principle of these assays lies in the enzymatic cleavage of a non-fluorescent or weakly fluorescent ester or amide derivative of HCA, which releases the highly fluorescent this compound molecule. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a sensitive and continuous method for kinetic studies, inhibitor screening, and high-throughput applications.
This document provides detailed application notes and protocols for measuring the activity of two major classes of hydrolytic enzymes, esterases and lipases, using ester derivatives of this compound as fluorogenic substrates.
Principle of the Assay
The fundamental principle involves a two-state system based on fluorescence. A non-fluorescent substrate, typically an ester derivative of this compound, is introduced to the enzyme. The enzyme catalyzes the hydrolysis of the ester bond, liberating the highly fluorescent this compound. The rate of increase in fluorescence, monitored at the appropriate excitation and emission wavelengths, is a direct measure of the enzyme's catalytic activity.
Physicochemical and Spectral Properties
A solid understanding of the spectral properties of the fluorophore and its precursor is essential for accurate assay design.
| Property | This compound (Product) | 7-Acetoxycoumarin-4-acetic acid (Substrate) |
| Appearance | Off-white to pale yellow powder | White to off-white powder |
| Molecular Formula | C₁₁H₈O₅ | C₁₃H₁₀O₆ |
| Molecular Weight | 220.18 g/mol | 262.21 g/mol |
| Fluorescence | Highly fluorescent | Non-fluorescent or weakly fluorescent |
| Excitation Maximum (Ex) | ~360 nm | - |
| Emission Maximum (Em) | ~450 nm | - |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, DMF |
Note: Spectral properties can be pH-dependent. The listed values are typical for assays conducted at neutral pH.
Synthesis of a Fluorogenic Substrate: 7-Acetoxycoumarin-4-acetic acid
A common and straightforward substrate for esterase activity is the acetylated form of HCA.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (as catalyst and solvent)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Dissolve 1 mmol of this compound in 10 mL of pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 1.5 mmol of acetic anhydride to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with 50 mL of DCM.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 7-acetoxycoumarin-4-acetic acid.
Application Note 1: Porcine Liver Esterase (PLE) Activity Assay
This protocol details a continuous fluorometric assay for measuring the activity of Porcine Liver Esterase (PLE), a widely used serine hydrolase.
Experimental Protocol
Materials:
-
Porcine Liver Esterase (PLE)
-
7-Acetoxycoumarin-4-acetic acid (Substrate)
-
This compound (Standard for calibration curve)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 7-acetoxycoumarin-4-acetic acid in DMSO. Store at -20°C, protected from light.
-
Standard Stock Solution (1 mM): Dissolve 2.2 mg of this compound in 10 mL of DMSO. Store at -20°C, protected from light.
-
Enzyme Working Solution: Prepare a dilution series of PLE in PBS. The optimal concentration should be determined empirically but a starting range of 1-10 µg/mL is recommended. Prepare fresh before use and keep on ice.
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
Assay Procedure:
-
Standard Curve:
-
Prepare a serial dilution of the 1 mM this compound standard stock solution in assay buffer to obtain concentrations ranging from 0 to 50 µM.
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Enzyme Reaction:
-
Add 50 µL of assay buffer to the sample wells.
-
Add 25 µL of the PLE working solution to the sample wells. For a negative control, add 25 µL of assay buffer instead of the enzyme.
-
Prepare a working substrate solution by diluting the 10 mM stock solution in assay buffer to a final concentration of 400 µM (for a 100 µM final concentration in the well).
-
Initiate the reaction by adding 25 µL of the working substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 30 minutes.
-
Excitation: 360 nm
-
Emission: 450 nm
-
Data Analysis:
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic read for each enzyme concentration. The slope of this line represents the rate of fluorescence increase (RFU/min).
-
Convert the V₀ from RFU/min to µmol/min using the standard curve.
-
Enzyme activity (U/mL) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
Quantitative Data
The following table provides representative kinetic parameters for esterases with fluorogenic substrates. These values can be used as a reference for experimental design.
| Parameter | Value | Enzyme | Substrate |
| Optimal pH | 7.0 - 8.0 | Porcine Liver Esterase | General ester substrates |
| Optimal Temp. | 25 - 37 °C | Porcine Liver Esterase | General ester substrates |
| Km (approx.) | 50 - 200 µM | Carboxylesterases | 7-acetoxy-4-methylcoumarin[1] |
| Substrate Range | 10 - 500 µM | Porcine Liver Esterase | Fluorogenic substrates |
Application Note 2: Lipase (B570770) Activity Assay
This protocol is adapted for the measurement of lipase activity using a long-chain fatty acid ester of this compound, such as 7-oleoyloxycoumarin-4-acetic acid. The principle remains the same, but the substrate's insolubility in aqueous solutions requires the use of detergents or emulsifying agents.
Experimental Protocol
Materials:
-
Lipase (e.g., from Candida rugosa or porcine pancreas)
-
7-oleoyloxycoumarin-4-acetic acid (Substrate)
-
This compound (Standard)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Triton X-100
-
DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Reagent Preparation:
-
Substrate Emulsion (10 mM): Dissolve the 7-oleoyloxycoumarin-4-acetic acid in a minimal amount of DMSO. Disperse this solution in Tris-HCl buffer containing 0.5% (w/v) Triton X-100 by sonication or vigorous vortexing to create a stable emulsion.
-
Standard Stock Solution (1 mM): As described in the esterase protocol.
-
Enzyme Working Solution: Prepare a dilution series of the lipase in Tris-HCl buffer. The optimal concentration will depend on the specific activity of the lipase preparation.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) Triton X-100.
Assay Procedure:
-
Standard Curve: Prepare as described in the esterase protocol using the Tris-HCl assay buffer.
-
Enzyme Reaction:
-
Add 50 µL of assay buffer to the sample wells.
-
Add 25 µL of the lipase working solution. For the negative control, use buffer.
-
Initiate the reaction by adding 25 µL of the substrate emulsion.
-
-
Measurement:
-
Incubate the plate at 37°C and measure fluorescence kinetically as described for the esterase assay (Ex: 360 nm, Em: 450 nm).
-
Data Analysis: The data analysis is analogous to the esterase assay. The rate of fluorescence increase is converted to enzymatic activity using the standard curve.
Quantitative Data
The kinetic parameters for lipases are highly dependent on the substrate and assay conditions. The following data for a similar fluorogenic substrate, 4-methylumbelliferyl oleate (B1233923) (4-MUO), can serve as a guide.[2][3]
| Parameter | Value | Enzyme | Substrate |
| Optimal pH | 7.0 - 9.0 | Pancreatic Lipases | Long-chain fatty acid esters |
| Optimal Temp. | 37 - 45 °C | Most lipases | Long-chain fatty acid esters |
| Km (approx.) | 0.2 - 1.0 mM | Various lipases | 4-methylumbelliferyl oleate[2] |
| Substrate Range | 0.1 - 5.0 mM | Various lipases | 4-methylumbelliferyl oleate[2] |
Visualizations
Enzymatic Hydrolysis Workflow
Caption: Workflow for the enzymatic assay using a fluorogenic coumarin (B35378) substrate.
Principle of Fluorogenic Enzyme Assay
Caption: Enzymatic conversion of a non-fluorescent substrate to a fluorescent product.
References
Applications of 7-Hydroxycoumarin-4-acetic Acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin-4-acetic acid (7-HCA), also known as umbelliferone-4-acetic acid, is a versatile fluorophore that serves as a valuable tool in fluorescence microscopy. Its utility stems from its intrinsic blue fluorescence, which can be modulated by the local environment, and a reactive carboxylic acid group that allows for covalent attachment to a wide range of biomolecules. This document provides detailed application notes and protocols for the use of 7-HCA and its derivatives in bioconjugation, as a pH indicator, for cellular imaging, and in enzyme assays.
Key Properties of this compound
7-HCA is a fluorescent compound with spectral properties that make it suitable for various microscopy applications.[1][2] It is often used in its activated form, such as a succinimidyl ester (7-HCA-SE), for efficient labeling of primary amines on proteins and other biomolecules.[1][3]
| Property | Value | Source |
| Excitation Wavelength (λex) | ~360 nm | [1][3] |
| Emission Wavelength (λem) | ~450 nm | [1][3] |
| Molecular Weight | 220.18 g/mol | |
| Solubility | Soluble in DMSO and methanol | [1] |
| Reactive Group | Carboxylic Acid |
Application 1: Bioconjugation and Fluorescent Labeling
7-HCA is widely used for the fluorescent labeling of peptides, proteins, and other biomolecules containing primary amine groups.[2] The carboxylic acid moiety of 7-HCA can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond with primary amines in a bioconjugation reaction.
Protocol: Labeling of Proteins with this compound, Succinimidyl Ester (7-HCA-SE)
This protocol describes a general procedure for labeling proteins with the amine-reactive succinimidyl ester of 7-HCA.
Materials:
-
Protein of interest (e.g., antibody, BSA) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound, succinimidyl ester (7-HCA-SE)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare 7-HCA-SE Stock Solution: Immediately before use, dissolve 7-HCA-SE in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While vortexing the protein solution, add a calculated amount of the 7-HCA-SE stock solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored fraction to elute is the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~360 nm (for 7-HCA).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ( (A_280 - A_max × CF) × ε_dye ) where A_max is the absorbance at the dye's maximum absorption wavelength, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF is the correction factor for the dye's absorbance at 280 nm.
-
Protein Labeling Workflow
Application 2: Intracellular pH Sensing
Protocol: General Guidelines for Cellular pH Measurement
This protocol provides a general framework. Optimization is required for specific cell types and experimental conditions.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
7-HCA or a cell-permeant derivative (e.g., 7-HCA acetoxymethyl ester)
-
Imaging Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Calibration Buffers of known pH containing a K+/H+ ionophore (e.g., nigericin)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)
Procedure:
-
Cell Loading:
-
Wash cultured cells with pre-warmed imaging buffer.
-
Incubate cells with a working solution of the 7-HCA probe (typically 1-10 µM) in imaging buffer for 15-60 minutes at 37°C.
-
Wash the cells twice with imaging buffer to remove excess probe.
-
-
Fluorescence Imaging:
-
Mount the cells on the microscope stage.
-
Acquire fluorescence images using an excitation wavelength around 360 nm and collecting emission around 450 nm.
-
-
In Situ Calibration:
-
To obtain quantitative pH measurements, a calibration curve must be generated.
-
Expose the loaded cells to a series of calibration buffers with known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing nigericin (B1684572) (e.g., 10 µM).
-
Measure the fluorescence intensity at each pH.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the probe in the experimental cells.
-
Determine the intracellular pH by interpolating the measured fluorescence intensity on the calibration curve.
-
Cellular pH Measurement Workflow
Application 3: Cellular Imaging
The amine-reactive nature of 7-HCA-SE allows for the labeling of cell surface proteins on live cells for visualization by fluorescence microscopy. This can be used for cell tracking and identification. The protocol is adapted from general protocols for succinimidyl ester dyes.[5]
Protocol: Live Cell Surface Labeling
Materials:
-
Suspension or adherent cells
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
7-HCA-SE
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
Procedure:
-
Prepare Cell Suspension:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of 7-HCA-SE in anhydrous DMSO.
-
Dilute the stock solution in PBS to a final working concentration of 1-10 µM.
-
-
Cell Staining:
-
Add an equal volume of the staining solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Wash:
-
Stop the reaction by adding 5-10 volumes of complete cell culture medium. The serum proteins will quench the unreacted dye.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells two more times with complete medium.
-
-
Imaging:
-
Resuspend the cells in the appropriate medium for imaging.
-
Visualize the cells using a fluorescence microscope with a DAPI filter set.
-
Application 4: Enzyme Assays
7-HCA can be incorporated into fluorogenic enzyme substrates. A notable application is its use in a complex with bovine serum albumin (BSA) to measure the activity of long-chain acyl-coenzyme A synthetase and for the determination of free fatty acid concentrations. The binding of fatty acids to the 7-HCA-labeled BSA (BSA-HCA) quenches the fluorescence of the coumarin, providing a means to monitor fatty acid levels.
Principle of the Fatty Acid Binding Assay
-
Probe Preparation: 7-HCA is covalently conjugated to BSA.
-
Assay Principle: The BSA-HCA conjugate exhibits strong fluorescence. When long-chain fatty acids bind to BSA, they displace or alter the environment of the covalently bound 7-HCA, leading to a decrease (quenching) of its fluorescence.
-
Measurement: The change in fluorescence intensity is proportional to the concentration of free fatty acids.
Protocol: General Guidelines for a Fatty Acid Binding Assay
This protocol outlines the general steps. Specific concentrations and conditions should be optimized for the particular assay.
Materials:
-
BSA-HCA conjugate (prepared as in Application 1)
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Fatty acid standards
-
Sample containing unknown fatty acid concentration
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the BSA-HCA conjugate in the assay buffer to a working concentration (e.g., 1 µM).
-
Prepare a series of fatty acid standards of known concentrations in the assay buffer.
-
-
Assay:
-
In a microplate, add the BSA-HCA working solution to each well.
-
Add the fatty acid standards and unknown samples to the respective wells.
-
Incubate for a short period to allow for binding equilibrium to be reached.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation of ~360 nm and an emission of ~450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence quenching (or decrease in intensity) versus the concentration of the fatty acid standards.
-
Determine the fatty acid concentration in the unknown samples by interpolating their fluorescence quenching values on the standard curve.
-
Fatty Acid Sensing Principle
Conclusion
This compound is a valuable and versatile blue fluorescent probe with a broad range of applications in fluorescence microscopy. Its utility in labeling biomolecules, sensing pH, cellular imaging, and enzyme assays makes it an important tool for researchers in various fields, including cell biology, biochemistry, and drug discovery. The protocols provided herein offer a starting point for the successful application of this fluorophore in a laboratory setting.
References
- 1. This compound, succinimidyl ester | AAT Bioquest [aatbio.com]
- 2. This compound *CAS 6950-82-9* | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
Application Notes: Utilizing 7-Hydroxycoumarin-4-acetic acid Derivatives for Selective Metal Ion Detection
Introduction
7-Hydroxycoumarin-4-acetic acid serves as a versatile platform for the development of fluorescent chemosensors for the detection of various metal ions. The inherent fluorescence of the coumarin (B35378) core can be modulated by chemical modification, introducing specific metal ion binding sites. Upon complexation with a target metal ion, the photophysical properties of these derivatives are altered, leading to a detectable change in fluorescence, often in the form of a "turn-on" or "turn-off" response. This modulation is frequently governed by mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and C=N isomerization.[1] These sensors offer high sensitivity and selectivity, making them valuable tools in environmental monitoring, pharmaceutical analysis, and biological imaging.[2][3]
Derivatives of 7-hydroxycoumarin have been successfully employed to detect a range of metal ions, including but not limited to Al³⁺, Zn²⁺, Cu²⁺, and Hg²⁺.[2] The selectivity of the probe is determined by the nature of the chelating group attached to the coumarin scaffold.
Quantitative Data Summary
The performance of various this compound derivatives for metal ion detection is summarized below. These sensors demonstrate a range of detection limits and response mechanisms, highlighting the tunability of the coumarin scaffold.
| Probe | Target Ion | Detection Limit (LOD) | Linear Range | Signaling Mechanism | Reference |
| 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) | Al³⁺ | Data not available | Data not available | Chelation-Enhanced Fluorescence (CHEF) | [4] |
| Coumarin derivative with C=N group (L) | Zn²⁺ | Data not available | Data not available | C=N Isomerization Inhibition | [1][5] |
| 6,7-dihydroxy-3-(4-(trifluoro)methylphenyl)coumarin (HMAC) | Cu²⁺ | 24.5 nM | Data not available | Fluorescence Quenching | [6] |
| (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino) coumarin (5) | Cu²⁺ | 4.0 ppb (fluorescent) | Data not available | Fluorescence Quenching | [7] |
| 7-diethylamino-N-[2-(dimethylamino) ethyl]-2-oxo-2H-chromene-3-carboxamide (3) | Cu²⁺ | Data not available | Data not available | Fluorescence Quenching | [8] |
| Coumarin based Schiff-base (H11L) | Fe³⁺, Zn²⁺, Cu²⁺ | Data not available | Data not available | Colorimetric (Fe³⁺), Turn-on (Zn²⁺), Turn-off (Cu²⁺) | [9] |
Experimental Protocols
Protocol 1: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) for Al³⁺ Detection
This protocol describes the synthesis of a "turn-on" fluorescent sensor for Aluminum ions (Al³⁺).[4]
Materials:
-
4-Methyl-7-hydroxycoumarin
-
Anhydrous Aluminum chloride (AlCl₃)
-
Sodium chloride (NaCl)
-
Acetyl chloride (CH₃COCl)
-
Dilute Hydrochloric acid (HCl)
-
Deionized water
-
Industrial Methylated Spirits (IMS), 85%
Procedure:
-
In a suitable flask, thoroughly mix 26.4 g of 4-Methyl-7-hydroxycoumarin, 76.1 g of anhydrous aluminum chloride, and 9.5 g of sodium chloride.
-
Immerse the flask in an oil bath and increase the temperature to 150 °C. Hydrogen chloride gas will begin to evolve at approximately 100-110 °C.
-
Maintain the reaction temperature at 150 °C for 15 minutes.
-
Increase the temperature to 160 °C and stir the resulting melt until the evolution of hydrogen chloride gas ceases.
-
While maintaining stirring, add 11.8 ml of acetyl chloride to the melt over a period of approximately 30 minutes.
-
Maintain the reaction mixture at 160-165 °C for an additional 15 minutes.
-
Allow the reaction mixture to cool and then decompose it by carefully adding dilute hydrochloric acid.
-
Filter the resulting solid, wash it with water, and then recrystallize from 85% Industrial Methylated Spirits.
Protocol 2: General Procedure for Metal Ion Detection using a Coumarin-Based Fluorescent Probe
This protocol provides a general workflow for evaluating the response of a synthesized coumarin derivative to various metal ions.
Materials:
-
Synthesized coumarin-based fluorescent probe
-
Stock solutions of various metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.) in a suitable solvent
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Organic solvent (e.g., DMSO, CH₃CN)
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Probe Stock Solution: Prepare a stock solution of the coumarin-based probe (e.g., 1 mM) in a suitable organic solvent like DMSO or CH₃CN.
-
Preparation of Working Solution: Dilute the probe stock solution in a buffered aqueous solution (e.g., 20 mM HEPES, pH 7.4) to the desired final concentration (e.g., 10 µM). The final solution may contain a small percentage of the organic solvent (e.g., 1% DMSO).[10]
-
Fluorescence Measurement: a. Transfer the probe working solution to a quartz cuvette. b. Place the cuvette in a fluorescence spectrophotometer and record the initial fluorescence emission spectrum at a predetermined excitation wavelength. The excitation wavelength will be specific to the probe.
-
Metal Ion Titration: a. Add a small aliquot of a specific metal ion stock solution to the cuvette containing the probe solution. b. Mix thoroughly and allow the solution to equilibrate. c. Record the fluorescence emission spectrum. d. Repeat steps 4a-4c with increasing concentrations of the metal ion to observe the dose-dependent response.
-
Selectivity Study: a. Prepare separate cuvettes containing the probe working solution. b. To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion stock solution.[10] c. Record the fluorescence emission spectrum for each metal ion and compare the changes in fluorescence intensity to that of the target ion.
Visualizations
Signaling Mechanism of a "Turn-On" Fluorescent Sensor
The following diagram illustrates the chelation-enhanced fluorescence (CHEF) mechanism, a common signaling pathway for coumarin-based "turn-on" sensors for metal ions like Al³⁺.
Caption: Signaling mechanism of a CHEF-based fluorescent sensor.
Experimental Workflow for Metal Ion Detection
This diagram outlines the general experimental workflow for the synthesis and evaluation of a this compound-based fluorescent sensor for metal ion detection.
Caption: Experimental workflow for metal ion sensor development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence "Turn On-Off" Sensing of Copper (II) Ions Utilizing Coumarin-Based Chemosensor: Experimental Study, Theoretical Calculation, Mineral and Drinking Water Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. pkdc.ac.in [pkdc.ac.in]
- 10. scispace.com [scispace.com]
Application Note and Protocols: Covalent Binding of 7-Hydroxycoumarin-4-acetic acid to Bovine Serum Albumin
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxycoumarin-4-acetic acid (7-HCA) is a fluorescent dye whose spectral properties are sensitive to the polarity of its microenvironment. Its covalent attachment to proteins, such as bovine serum albumin (BSA), provides a powerful tool for various biochemical and biophysical studies. The resulting BSA-7-HCA conjugate is a stable and water-soluble complex that can be used as a fluorescent probe to investigate protein structure and function, as well as for the development of assays for ligand binding. For instance, the BSA-HCA complex has been successfully employed as an indicator for the quantitative determination of long-chain fatty acids[1][2]. This document provides detailed protocols for the synthesis and characterization of the covalent conjugate of 7-HCA and BSA.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the covalent binding of this compound to Bovine Serum Albumin.
| Parameter | Value | Reference |
| Molar Stoichiometry (BSA:HCA) | 1:4 | [1][2] |
| Absorption Maximum (λmax) of unbound 7-HCA | 326 nm | [3] |
| Absorption Maximum (λmax) of BSA-HCA conjugate | 372 nm | [1][2] |
| Excitation Wavelength of 7-HCA succinimidyl ester | 360 nm | [4] |
| Emission Wavelength of 7-HCA succinimidyl ester | 450 nm | [4] |
Experimental Protocols
Protocol 1: Synthesis of BSA-7-HCA Covalent Conjugate
This protocol describes the covalent conjugation of this compound, succinimidyl ester (7-HCA-SE) to the primary amino groups (e.g., lysine (B10760008) residues) of BSA.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound, succinimidyl ester (7-HCA-SE)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Stir plate and stir bar
-
Spectrophotometer
Procedure:
-
BSA Solution Preparation:
-
Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Stir the solution gently until the BSA is completely dissolved. Avoid foaming.
-
-
7-HCA-SE Solution Preparation:
-
Immediately before use, dissolve 7-HCA-SE in anhydrous DMSO to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the BSA solution, add a 10-fold molar excess of the dissolved 7-HCA-SE dropwise.
-
Incubate the reaction mixture at room temperature for 1 hour with continuous stirring, protected from light.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1 L of PBS (pH 7.4) at 4°C for 24 hours, with at least three buffer changes to remove unreacted 7-HCA-SE and byproducts.
-
-
Storage:
-
After dialysis, recover the BSA-7-HCA conjugate and store it at 4°C, protected from light. For long-term storage, the conjugate can be aliquoted and stored at -20°C.
-
Protocol 2: Characterization of the BSA-7-HCA Conjugate
This protocol outlines the methods for characterizing the synthesized conjugate to determine the degree of labeling and confirm covalent binding.
A. Spectrophotometric Analysis and Determination of Degree of Labeling (DOL)
-
Measure Absorbance:
-
Measure the absorbance of the purified BSA-7-HCA conjugate solution at 280 nm (for protein concentration) and 372 nm (for 7-HCA concentration) using a spectrophotometer. Use PBS as a blank.
-
-
Calculate Protein Concentration:
-
The concentration of BSA in the conjugate can be calculated using the Beer-Lambert law: A280 = εBSA * cBSA * l
-
Where:
-
A280 is the absorbance at 280 nm.
-
εBSA is the molar extinction coefficient of BSA at 280 nm (43,824 M⁻¹cm⁻¹).
-
cBSA is the molar concentration of BSA.
-
l is the path length of the cuvette (typically 1 cm).
-
-
A correction factor for the absorbance of 7-HCA at 280 nm should be applied if significant.
-
-
Calculate Dye Concentration:
-
The concentration of 7-HCA in the conjugate can be calculated using the Beer-Lambert law: A372 = ε7-HCA * c7-HCA * l
-
Where:
-
A372 is the absorbance at 372 nm.
-
ε7-HCA is the molar extinction coefficient of conjugated 7-HCA at 372 nm. (Note: This may need to be determined experimentally or estimated from literature values for similar conjugates).
-
-
-
Calculate Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules per protein molecule. DOL = c7-HCA / cBSA
-
B. Fluorescence Spectroscopy
-
Prepare Samples:
-
Prepare a series of dilutions of the BSA-7-HCA conjugate in PBS (pH 7.4).
-
Prepare a solution of unconjugated 7-HCA at a similar concentration for comparison.
-
-
Acquire Spectra:
-
Using a spectrofluorometer, acquire the fluorescence emission spectrum of each sample.
-
Excite the samples at the excitation maximum of the conjugated dye (around 360-370 nm).
-
Scan the emission from 400 nm to 600 nm.
-
-
Analyze Data:
-
Compare the emission spectra of the conjugate and the free dye. A shift in the emission maximum and/or a change in fluorescence intensity upon conjugation can confirm the alteration of the dye's microenvironment due to its attachment to the protein.
-
C. Mass Spectrometry
-
Intact Mass Analysis:
-
Desalt the BSA-7-HCA conjugate solution using a suitable method (e.g., C4 ZipTip).
-
Analyze the intact mass of the conjugate using electrospray ionization mass spectrometry (ESI-MS).
-
The mass of the conjugate should be greater than the mass of unconjugated BSA, with the mass shift corresponding to the number of covalently attached 7-HCA molecules.
-
-
Peptide Mapping to Identify Modification Sites:
-
Denature, reduce, and alkylate the BSA-7-HCA conjugate.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the BSA sequence, including a variable modification corresponding to the mass of 7-HCA on lysine residues to identify the specific sites of covalent attachment.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of the BSA-7-HCA conjugate.
Caption: Reaction scheme for the covalent conjugation of 7-HCA-SE to BSA.
References
- 1. Covalent complexes between serum albumin and this compound: synthesis and applications in the spectrophotometric detection of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent complexes between serum albumin and this compound: synthesis and applications in the spectrophotometric detection of long-chain fatty acids. | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docs.aatbio.com [docs.aatbio.com]
7-Hydroxycoumarin-4-acetic Acid: Application Notes and Protocols for Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin-4-acetic acid (7-HCA) is a highly versatile fluorescent probe that serves as a fundamental building block in the development of a wide array of biosensors.[1] Its intrinsic fluorescence, which can be modulated by its local environment or through specific chemical reactions, makes it an ideal candidate for creating sensitive and specific detection methods for a variety of analytes. This document provides detailed application notes and experimental protocols for the utilization of 7-HCA and its derivatives in the development of fluorescent biosensors for proteins, enzymes, metal ions, and reactive oxygen species (ROS).
Principle of Detection
The application of 7-HCA in biosensing is primarily based on two principles:
-
"Turn-On" Fluorescence: In this modality, a derivative of 7-HCA is chemically modified to be non-fluorescent or weakly fluorescent. Enzymatic activity or a specific chemical reaction with the target analyte cleaves the modifying group, releasing the highly fluorescent 7-HCA and resulting in a measurable increase in fluorescence intensity.
-
Fluorescence Modulation (Quenching or Enhancement): The fluorescence of 7-HCA can be quenched or enhanced upon interaction with a target molecule. This can occur through various mechanisms, including static quenching due to the formation of a non-fluorescent complex, or dynamic (collisional) quenching.[2] This principle is often employed in affinity-based sensors.
Application 1: Fluorescent Labeling of Proteins and Peptides
This compound, particularly its succinimidyl ester derivative (7-HCA-SE), is widely used for the covalent labeling of proteins and peptides to impart blue fluorescence.[3][4] This enables the detection and quantification of these biomolecules in various assays.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~360 nm | [5] |
| Emission Wavelength (max) | ~450 nm | [5] |
| Molar Extinction Coefficient (at max) | Not specified in search results | |
| Quantum Yield | Not specified in search results |
Experimental Protocol: Covalent Labeling of a Protein with 7-HCA-SE
This protocol provides a general procedure for labeling proteins with amine-reactive 7-HCA-SE. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (free of amine-containing buffers like Tris)
-
This compound, succinimidyl ester (7-HCA-SE)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.
-
If the protein is in a buffer containing primary amines, dialyze against the labeling buffer overnight at 4°C.
-
-
Probe Preparation:
-
Allow the vial of 7-HCA-SE to equilibrate to room temperature.
-
Prepare a 10 mg/mL stock solution of 7-HCA-SE in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the 7-HCA-SE stock solution dropwise. A typical starting point is a 10:1 molar ratio of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~360 nm (for 7-HCA). The DOL can be calculated using the Beer-Lambert law.
-
Signaling Pathway Diagram
Caption: Covalent labeling of a protein with 7-HCA-SE.
Application 2: Enzyme Activity Assays
7-HCA can be derivatized with a substrate-specific moiety that quenches its fluorescence. Upon enzymatic cleavage of this moiety, the fluorescent 7-HCA is released, providing a "turn-on" signal that is proportional to enzyme activity. This is a common strategy for developing fluorogenic enzyme substrates.
Quantitative Data Summary
| Enzyme Target | Substrate | K_m | k_cat | Reference |
| Dipeptidyl Peptidase | Met-Leu-ACA* | 0.195-25 µM | Not specified | [4] |
| Serine Hydrolase | Fluorogenic Ester Substrates** | 1.3 ± 0.5 µM | 0.044 ± 0.005 s⁻¹ | [6] |
*ACA refers to 7-aminocoumarin-4-acetic acid, a closely related derivative. **Data for a generic fluorogenic ester substrate, demonstrating the principle.
Experimental Protocol: General Continuous Enzyme Kinetic Assay
This protocol describes a general method for a continuous kinetic assay using a 7-HCA-based fluorogenic substrate.
Materials:
-
Purified enzyme of interest
-
7-HCA-based fluorogenic substrate
-
Assay Buffer (optimal for the specific enzyme)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the substrate in the assay buffer to create a range of concentrations for determining K_m.
-
Prepare a solution of the enzyme in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the substrate dilutions to triplicate wells.
-
Include control wells:
-
No Enzyme Control: Substrate and buffer only.
-
No Substrate Control: Enzyme and buffer only.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~360 nm) and emission (~450 nm) wavelengths.
-
Monitor the increase in fluorescence intensity over time in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V_0) from the linear portion of the fluorescence versus time plots.
-
Convert fluorescence units to molar concentrations of the product using a standard curve of 7-HCA.
-
Plot V_0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Signaling Pathway Diagram
Caption: "Turn-on" fluorescence via enzymatic cleavage.
Application 3: Detection of Metal Ions
Derivatives of 7-HCA can be synthesized to act as chemosensors for metal ions. The binding of a metal ion to a chelating group attached to the 7-HCA core can cause a significant change in its fluorescence properties, either through enhancement or quenching.
Quantitative Data Summary
| Analyte | Sensor Type | Detection Limit | Linear Range | Reference |
| Cd²⁺ | HRP Inhibition | 50 ppt (B1677978) | 0.02-100 ppb | [4] |
| Pb²⁺ | FRET Biosensor | 80 nM | Not specified | [7] |
Note: The provided data is for biosensors detecting metal ions, illustrating the potential performance, though not all are directly based on 7-HCA.
Experimental Protocol: General Metal Ion Detection
This protocol outlines a general procedure for detecting metal ions using a 7-HCA-based fluorescent chemosensor.
Materials:
-
7-HCA-based metal ion chemosensor
-
Buffer solution (e.g., HEPES or Tris, pH 7.4)
-
Stock solutions of various metal ions
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Sensor Preparation:
-
Prepare a stock solution of the 7-HCA chemosensor in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the sensor in the assay buffer.
-
-
Titration Experiment:
-
To a cuvette or wells of a microplate containing the sensor working solution, add increasing concentrations of the target metal ion.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence intensity at the optimal excitation and emission wavelengths for the sensor-metal complex.
-
-
Selectivity Assay:
-
Repeat the titration experiment with other potentially interfering metal ions to assess the selectivity of the sensor.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the metal ion concentration to determine the dynamic range and limit of detection.
-
Signaling Pathway Diagram
Caption: Metal ion detection via fluorescence changes.
Application 4: Detection of Reactive Oxygen Species (ROS)
7-HCA and its derivatives can be used to detect ROS, particularly hydroxyl radicals (•OH). The reaction of ROS with the coumarin (B35378) core can lead to changes in its fluorescence, often through oxidation which can either quench or alter the fluorescence properties of the molecule.
Quantitative Data Summary
Quantitative data for a specific 7-HCA-based ROS sensor was not found in the provided search results. The following is an example for a related coumarin derivative.
| Analyte | Sensor | Principle | Reference |
| Hydroxyl Radical (•OH) | 7-Hydroxy-4-methylcoumarin | Fluorescence Quenching | [3] |
Experimental Protocol: In Vitro Detection of Hydroxyl Radicals (Fenton Reaction)
This protocol describes the use of a 7-hydroxycoumarin derivative to detect •OH generated by the Fenton reaction.
Materials:
-
7-Hydroxycoumarin derivative (e.g., 7-HCA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
FeSO₄ solution
-
H₂O₂ solution
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 7-hydroxycoumarin probe in DMSO.
-
Prepare a working solution of the probe in PBS.
-
-
Fenton Reaction:
-
In a 96-well plate, add the probe working solution to each well.
-
To induce the Fenton reaction, add the FeSO₄ solution followed by the H₂O₂ solution.
-
For a negative control, add PBS instead of FeSO₄ and H₂O₂.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the wells with the Fenton reaction to the negative control. A change in fluorescence (e.g., quenching) indicates the presence of hydroxyl radicals.
-
Signaling Pathway Diagram
Caption: ROS detection through oxidative quenching of 7-HCA.
Conclusion
This compound is a powerful and adaptable tool in the field of biosensor development. Its favorable fluorescent properties, coupled with the relative ease of its chemical modification, allow for the creation of a diverse range of probes for various biological and chemical targets. The protocols and data presented here provide a foundation for researchers to design and implement 7-HCA-based biosensors in their specific areas of study. Further optimization of these general protocols will likely be necessary to achieve the best performance for each unique application.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Ultrasensitive and Selective Determination of Cadmium Ions at ppt Level Using an Enzymic Membrane with Colorimetric and Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent complexes between serum albumin and this compound: synthesis and applications in the spectrophotometric detection of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel upconversion, fluorescence resonance energy transfer biosensor (FRET) for sensitive detection of lead ions in human serum - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 7-Hydroxycoumarin-4-acetic acid in Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 7-Hydroxycoumarin-4-acetic acid (HCA) in antioxidant research. HCA, a derivative of coumarin (B35378), is recognized for its potential antioxidant properties, primarily attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. This document outlines its mechanism of action, provides detailed protocols for key in vitro and cellular antioxidant assays, and presents quantitative data for structurally related compounds to guide experimental design.
Mechanism of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms:
-
Direct Free Radical Scavenging: The phenolic hydroxyl group at the 7-position of the coumarin ring is crucial for its free radical scavenging activity. It can donate a hydrogen atom to stabilize reactive oxygen species (ROS), thereby neutralizing their damaging effects. This activity is central to its efficacy in chemical-based antioxidant assays.
-
Activation of the Keap1-Nrf2 Signaling Pathway: In a cellular context, 7-Hydroxycoumarin and its derivatives have been shown to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular redox homeostasis. Under conditions of oxidative stress, HCA can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful electrophiles.
Quantitative Antioxidant Activity Data
| Compound/Derivative | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| p-nitrophenol derivative of 4-hydroxycoumarin | DPPH Radical Scavenging | 25.9 µM | BHT | Comparable |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH Radical Scavenging | 0.05 mM | BHT | 0.58 mM |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH Radical Scavenging | 0.05 mM | Ascorbic Acid | 0.06 mM |
| Various 4-hydroxycoumarins | ABTS Radical Scavenging | 3.86 µM - 844.84 µM | Trolox | 34.34 µM |
Note: The data presented above is for structurally related coumarin derivatives and should be used as a guideline. Experimental determination of the IC50 value for this compound is recommended.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound (HCA)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent for HCA)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of HCA in methanol.
-
Prepare a series of dilutions of the HCA stock solution to obtain a range of concentrations to be tested.
-
Prepare a stock solution of the positive control (ascorbic acid or Trolox) and a series of dilutions.
-
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of HCA or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of HCA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Materials:
-
This compound (HCA)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of HCA in a suitable solvent.
-
Prepare a series of dilutions of the HCA stock solution.
-
Prepare a stock solution of Trolox and a series of dilutions to be used as a standard.
-
-
Assay Procedure:
-
To a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of HCA or Trolox to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the test sample.
-
Create a standard curve by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant activity of HCA is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This assay measures the ability of a compound to inhibit the intracellular generation of ROS in cultured cells. The probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a non-fluorescent compound that can diffuse across the cell membrane. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
This compound (HCA)
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS inducer
-
Quercetin (B1663063) (as a positive control)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10^4 cells/well and allow them to attach overnight.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of HCA or quercetin dissolved in treatment medium (serum-free medium) for 1 hour.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution in treatment medium to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of 600 µM AAPH solution in PBS to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
The Cellular Antioxidant Activity (CAA) is calculated as follows:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Visualizations
Troubleshooting & Optimization
Optimizing Labeling Efficiency of 7-Hydroxycoumarin-4-acetic acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the labeling efficiency of 7-Hydroxycoumarin-4-acetic acid (HCA) and its amine-reactive succinimidyl ester derivative. This resource offers detailed troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HCA) and its primary application in research?
A1: this compound is a fluorescent compound that serves as a versatile building block for creating fluorescent probes.[1][2] It is frequently used in its N-hydroxysuccinimide (NHS) ester form to label proteins and peptides, imparting a blue fluorescence to these biomolecules.[3][4] This labeling enables researchers to visualize and track proteins in various biological assays.
Q2: What is the principle behind labeling with this compound succinimidyl ester?
A2: The succinimidyl ester (NHS ester) of HCA is a reactive functional group that specifically targets primary amines (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[5] The reaction, a nucleophilic acyl substitution, forms a stable amide bond between the coumarin (B35378) dye and the protein.[6]
Q3: What are the optimal storage conditions for this compound and its succinimidyl ester?
A3: this compound should be stored at -20°C, protected from light and moisture, where it is stable for at least two years.[2] The succinimidyl ester is also moisture-sensitive and should be stored under desiccated conditions at -20°C.[6] To prevent condensation, it is crucial to allow the vial to equilibrate to room temperature before opening.[6]
Q4: What are the spectral properties of this compound?
A4: In DMSO, this compound has an excitation maximum of approximately 360 nm and an emission maximum of around 450 nm.[2] When conjugated to bovine serum albumin (BSA), the absorption maximum is noted at 326 nm.[1]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal After Labeling
Q: I have performed the labeling reaction, but I observe a weak or no fluorescent signal. What are the possible causes and solutions?
A: A low fluorescence signal can stem from several factors. A systematic approach to troubleshooting is recommended to pinpoint the issue.
-
Poor Labeling Efficiency: This is a common culprit for a weak signal.[5]
-
Incorrect pH: The optimal pH for NHS ester reactions is between 8.3 and 8.5.[5] At lower pH values, the primary amines are protonated and less reactive. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.
-
Suboptimal Dye-to-Protein Ratio: A molar excess of 10- to 20-fold of the dye to the protein is a good starting point for optimization.[5] Too little dye will result in under-labeling, while excessive amounts can lead to fluorescence quenching.[7]
-
Incompatible Buffer: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[5]
-
Degraded Dye: Ensure the HCA succinimidyl ester has been stored correctly to prevent degradation from moisture. It is advisable to prepare fresh solutions of the dye in an anhydrous solvent like DMSO or DMF immediately before use.[5]
-
-
Fluorescence Quenching:
-
Over-labeling: As mentioned, too many dye molecules on a single protein can lead to self-quenching, where the fluorescence of one dye molecule is absorbed by a neighboring one.[7]
-
Environmental Effects: The local environment of the dye on the protein can influence its fluorescence. Proximity to certain amino acid residues, like tryptophan, can quench the fluorescence.[5]
-
-
Instrument Settings:
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your instrument are correctly set for the HCA dye.
-
Issue 2: Protein Precipitation During or After Labeling
Q: My protein has precipitated out of solution during the labeling reaction or subsequent purification. Why is this happening and how can I prevent it?
A: Protein precipitation is a common issue when labeling with hydrophobic fluorescent dyes.
-
Increased Hydrophobicity: The addition of the coumarin dye to the protein increases its overall hydrophobicity, which can lead to aggregation and precipitation.
-
High Degree of Labeling: A high degree of labeling exacerbates the hydrophobicity, making precipitation more likely.
-
Organic Solvent Concentration: While a small amount of an organic solvent like DMSO or DMF is necessary to dissolve the HCA succinimidyl ester, high concentrations can denature the protein. The final concentration of the organic solvent in the reaction mixture should generally not exceed 10%.[6]
-
Buffer Conditions: The pH and salt concentration of the buffer can affect protein solubility.
Solutions:
-
Optimize the Dye-to-Protein Ratio: Start with a lower molar excess of the dye to reduce the degree of labeling.
-
Control Organic Solvent Concentration: Keep the volume of the dye stock solution added to the protein solution to a minimum.
-
Modify Buffer Conditions: Consider performing the reaction at 4°C for a longer duration for sensitive proteins.[8] You can also screen different buffers with varying salt concentrations to improve protein solubility.
-
Purification Method: For purification, size-exclusion chromatography is generally preferred over dialysis for non-sulfonated dyes, as it can help prevent precipitation during the removal of unreacted dye.
Data Presentation
Table 1: Effect of Dye-to-Protein Molar Ratio on Degree of Labeling (DOL)
This table provides an example of how the molar excess of a coumarin dye can influence the degree of labeling (DOL) for a hypothetical 50 kDa protein. Actual results will vary depending on the specific protein and reaction conditions.
| Molar Excess of Dye (Dye:Protein) | Incubation Time (hours) | Degree of Labeling (DOL) |
| 5:1 | 2 | 0.8 |
| 10:1 | 2 | 1.5 |
| 20:1 | 2 | 2.8 |
| 40:1 | 2 | 4.5 |
Data is illustrative and based on typical outcomes for coumarin labeling experiments.[8]
Table 2: Influence of pH on NHS Ester Reaction Efficiency
This table illustrates the relationship between pH and the competing reactions of aminolysis (desired labeling) and hydrolysis (undesired) for NHS esters.
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Predominant Outcome |
| 7.0 | Low | Low | Slow labeling |
| 7.5 | Moderate | Moderate | Moderate labeling with some hydrolysis |
| 8.3 | High | Moderate | Optimal labeling |
| 8.5 | High | High | Good labeling with increasing hydrolysis |
| 9.0 | High | Very High | Significant hydrolysis, reduced labeling efficiency |
This table provides a qualitative representation based on the known pH-dependent kinetics of NHS ester reactions.[9][10]
Experimental Protocols
Detailed Protocol for Protein Labeling with this compound succinimidyl ester
This protocol provides a general guideline. Optimization may be required for your specific protein.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[9][11]
-
HCA-NHS Ester Stock Solution: Immediately before use, dissolve the this compound succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
2. Labeling Reaction:
-
Calculate the required volume of the HCA-NHS ester stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).[5]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v).[8]
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.[8][11]
3. Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5]
-
Incubate for 10-15 minutes at room temperature.[5]
4. Purification of the Labeled Protein:
-
Remove the unreacted dye and reaction byproducts using a size-exclusion chromatography (gel filtration) column equilibrated with your desired storage buffer (e.g., PBS).[8]
5. Determination of the Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of the HCA dye (approximately 360 nm, Amax).[8]
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Calculate the DOL:
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound succinimidyl ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 3. This compound, succinimidyl ester | AAT Bioquest [aatbio.com]
- 4. This compound *CAS 6950-82-9* | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. interchim.fr [interchim.fr]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. spectra.arizona.edu [spectra.arizona.edu]
Preventing photobleaching of 7-Hydroxycoumarin-4-acetic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching when using 7-Hydroxycoumarin-4-acetic acid (7-HCA) in fluorescence experiments.
Troubleshooting Guide: Rapid Signal Loss of 7-HCA
If you are experiencing a rapid decrease in the fluorescent signal from this compound during your experiments, consult the following guide to diagnose and resolve the issue.
Problem: The fluorescent signal of 7-HCA is fading quickly upon illumination.
This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore.[1] The electron-rich nature of the coumarin (B35378) scaffold makes it susceptible to oxidation, and the excited state of the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which in turn degrade the dye molecule.[2]
Solution Workflow:
Caption: Troubleshooting workflow for addressing 7-HCA photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for 7-HCA?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule like 7-HCA upon exposure to excitation light.[3] This leads to a gradual fading of the fluorescent signal.[4] The primary cause is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye.[5] This is a significant issue as it can limit the duration of imaging experiments, reduce the signal-to-noise ratio, and complicate quantitative data analysis.[6]
Q2: How can I minimize photobleaching by adjusting my imaging setup?
A2: Several adjustments to your microscope settings can significantly reduce photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral density (ND) filters can be used to attenuate the light source.[7]
-
Minimize Exposure Time: Keep exposure times as short as possible for image acquisition.[1][7]
-
Optimize Filter Sets: Ensure that your excitation and emission filters are well-matched to the spectral profile of 7-HCA to avoid unnecessary irradiation of the sample.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[5] They primarily work by scavenging reactive oxygen species (ROS), thereby minimizing oxidative damage to the fluorophore.[8] Some may also quench the excited triplet state of the dye, returning it to a stable ground state before it can react with oxygen.[5]
Q4: Which antifade reagents are effective for coumarin-based dyes like 7-HCA?
A4: Several commercial and lab-made antifade reagents are effective for coumarin dyes. Commercial options like Vectashield and ProLong Gold have been shown to significantly increase the photostability of coumarins.[9] Common active ingredients in antifade reagents include p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG).[3]
Quantitative Data: Efficacy of Antifade Reagents
The choice of mounting medium can have a substantial impact on the photostability of coumarin dyes. The following table summarizes data on the half-life of coumarin fluorescence in different media.
| Mounting Medium | Fluorophore | Half-Life (seconds) | Fold Increase vs. Glycerol/PBS | Reference |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 | 1.0x | [9] |
| Vectashield | Coumarin | 106 | 4.2x | [9] |
Experimental Protocols
Protocol 1: Using a Commercial Curing Antifade Mountant (e.g., ProLong Gold)
This protocol is for applying a ready-to-use, curing antifade reagent.
Materials:
-
Fixed and stained specimen on a microscope slide or coverslip
-
ProLong Gold Antifade Reagent
-
Coverslips
-
Clean laboratory wipes
-
Optional: Clear nail polish or sealant
Procedure:
-
Allow the ProLong Gold Antifade Reagent to equilibrate to room temperature before use.[10]
-
Remove any excess liquid from the specimen by gently tapping the edge of the slide or coverslip on a laboratory wipe.[10]
-
Apply one drop of the antifade reagent to the specimen.[10]
-
Carefully lower a clean coverslip onto the drop of antifade reagent, avoiding the trapping of air bubbles.[10] For specimens on a coverslip, place the drop on a clean slide and lower the coverslip onto it.
-
Allow the slide to cure on a flat surface in the dark for 24 hours at room temperature.[11][12]
-
(Optional) For long-term storage, seal the edges of the coverslip with clear nail polish.[11][12]
-
Proceed with imaging.
Protocol 2: Using a Commercial Non-Curing Antifade Mountant (e.g., VECTASHIELD)
This protocol is for applying a ready-to-use, non-curing antifade reagent.
Materials:
-
Fixed and stained specimen on a microscope slide
-
VECTASHIELD Antifade Mounting Medium
-
Coverslips
-
Disposable pipette or pipette tip
-
Optional: Clear nail polish or sealant
Procedure:
-
Using a disposable pipette, dispense one small drop (approximately 25 µl for a 22x22 mm coverslip) of VECTASHIELD Mounting Medium onto the specimen.[1][7]
-
Coverslip the specimen and allow the mounting medium to disperse over the entire section.[1][7]
-
The slide can be viewed immediately, but optimal antifade performance is achieved after approximately 15 minutes at room temperature.[1]
-
For prolonged storage, seal the edges of the coverslip with nail polish and store the slides at 2-8°C, protected from light.[6][13]
Signaling Pathways and Mechanisms
Mechanism of Photobleaching
The photobleaching of a fluorophore like 7-HCA is a complex process initiated by the absorption of light. The following diagram illustrates the general mechanism leading to the degradation of the fluorescent molecule.
Caption: General mechanism of fluorophore photobleaching.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mounting Media and Antifades | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. res.cloudinary.com [res.cloudinary.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. aimg.as-1.co.jp [aimg.as-1.co.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ulab360.com [ulab360.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 13. resources.novusbio.com [resources.novusbio.com]
Stability of 7-Hydroxycoumarin-4-acetic acid in different buffers and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Hydroxycoumarin-4-acetic acid in various experimental conditions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a dry, dark environment.[1] Under these conditions, the compound is reported to be stable for at least two years.[1] For short-term storage, +4°C is acceptable.[1] It is crucial to protect the compound from light and moisture.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1][2] To prepare a stock solution, dissolve the powder in anhydrous DMSO or HPLC-grade methanol at a desired concentration. Store stock solutions at -20°C or -80°C for long-term use. A stock solution of a similar compound, 7-Hydroxy-4-methylcoumarin-3-acetic acid, is stable for up to 6 months at -80°C and for 1 month at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the general stability of this compound in aqueous buffer solutions?
A3: The stability of coumarin (B35378) derivatives in aqueous solutions is highly dependent on the pH of the buffer. The lactone ring of the coumarin is susceptible to hydrolysis, especially under alkaline conditions, which can lead to the formation of a non-fluorescent open-ring carboxylate. Acidic to neutral pH conditions are generally preferred for maintaining the structural integrity of the coumarin ring.
Q4: How does pH affect the fluorescence of this compound?
A4: this compound is a fluorescent pH indicator.[1] Its fluorescence intensity and emission wavelength can change with the pH of the solution. The 7-hydroxy group can be deprotonated at higher pH values, leading to a shift in the fluorescence spectrum. Therefore, it is essential to use a buffer system that maintains a stable pH throughout the experiment to ensure consistent fluorescence measurements.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of fluorescence signal over time in an experiment. | 1. Hydrolysis of the coumarin lactone ring: This is more likely to occur at alkaline pH. 2. Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the fluorophore. | 1. Ensure the buffer pH is stable and ideally in the neutral to slightly acidic range. If alkaline conditions are necessary, perform experiments quickly and at lower temperatures to minimize hydrolysis. 2. Minimize the exposure of the sample to the excitation light source. Use neutral density filters if possible and acquire data only when necessary. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility: this compound has limited solubility in purely aqueous solutions. | 1. First, dissolve the compound in a minimal amount of an organic solvent like DMSO or methanol before diluting it with the aqueous buffer. 2. Ensure the final concentration of the organic solvent in the buffer is low enough not to affect the experimental system (typically <1%). |
| Inconsistent or unexpected fluorescence readings. | 1. pH fluctuation: The fluorescence of 7-hydroxycoumarins is pH-sensitive. 2. Buffer interference: Some buffer components may quench the fluorescence of the compound. | 1. Use a buffer with sufficient buffering capacity to maintain a constant pH throughout the experiment. 2. Test the fluorescence of this compound in different buffer systems to identify any quenching effects. Phosphate and TRIS buffers are commonly used. |
Stability Data
The following tables summarize the expected stability of this compound under different conditions. This data is compiled from general knowledge of coumarin chemistry and information on similar compounds, as specific quantitative stability data for this compound is limited in the literature.
Table 1: Stability in Different Buffers at Room Temperature (20-25°C)
| Buffer System | pH | Expected Stability (Qualitative) | Potential Issues |
| Phosphate | 5.0 | Good | - |
| Phosphate | 7.0 | Moderate | Gradual loss of fluorescence over extended periods. |
| Phosphate | 9.0 | Poor | Rapid hydrolysis of the lactone ring. |
| Citrate | 4.0 | Good | - |
| Citrate | 6.0 | Moderate | - |
| TRIS | 7.4 | Moderate | Potential for gradual degradation. |
| TRIS | 8.5 | Poor | Increased rate of hydrolysis. |
Table 2: Stability under Different Storage Conditions (in a neutral pH buffer, e.g., PBS pH 7.4)
| Storage Condition | Temperature | Light Exposure | Expected Stability (Qualitative) |
| Refrigerated | 4°C | Dark | Good for several days to a week. |
| Room Temperature | 20-25°C | Dark | Moderate, stable for up to 24-48 hours. |
| Room Temperature | 20-25°C | Light | Poor, susceptible to photobleaching and degradation. |
| Frozen | -20°C | Dark | Excellent for several weeks to months. |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound by monitoring its degradation over time.
1. Materials:
- This compound
- HPLC-grade methanol and water
- Phosphate buffer, Citrate buffer, and TRIS buffer at various pH values
- HPLC system with a C18 column and a UV or fluorescence detector
2. Procedure:
- Prepare a stock solution of this compound in methanol or DMSO.
- Prepare solutions of the compound (e.g., 10 µg/mL) in the different buffers to be tested (e.g., Phosphate pH 5, 7, 9; Citrate pH 4, 6; TRIS pH 7.4, 8.5).
- Divide each solution into aliquots for different time points and storage conditions (e.g., room temperature in the dark, room temperature with light exposure, 4°C in the dark).
- At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
- Inject the samples into the HPLC system.
- Mobile Phase: A gradient of methanol and water (with 0.1% formic acid or acetic acid) is a common starting point. For example, a gradient from 20% to 80% methanol over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor the absorbance at the λmax of the compound (around 320-360 nm) or fluorescence (Excitation ~360 nm, Emission ~450 nm).
- Quantify the peak area of the intact this compound at each time point. The appearance of new peaks may indicate degradation products.
- Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
Protocol 2: Stability Assessment by UV-Vis Spectrophotometry
This protocol provides a simpler, higher-throughput method for monitoring the degradation of this compound.
1. Materials:
- This compound
- Spectrophotometry-grade solvents and buffers
- UV-Vis spectrophotometer and quartz cuvettes
2. Procedure:
- Prepare solutions of this compound in the desired buffers and at a concentration that gives an initial absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
- For a similar compound, 7-Hydroxy-4-Methyl coumarin, the λmax was determined to be 321 nm in a water:methanol (70:30) mixture.[3] Determine the λmax of this compound in each buffer system by scanning from 200-400 nm.
- Store the solutions under the desired conditions (temperature and light exposure).
- At specified time intervals, measure the absorbance of each solution at its λmax.
- A decrease in absorbance at the λmax is indicative of degradation. Calculate the percentage of the compound remaining based on the absorbance readings relative to the initial measurement.
Visualizations
References
Common experimental errors with 7-Hydroxycoumarin-4-acetic acid and how to avoid them
Welcome to the technical support center for 7-Hydroxycoumarin-4-acetic acid (7-HCA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the experimental use of 7-HCA.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, 7-HCA powder should be stored at -20°C, protected from light and moisture.[1] Under these conditions, the compound is stable for at least two years.[1] For short-term storage, +4°C is acceptable.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C and kept from light.
Q2: In which solvents is this compound soluble?
7-HCA is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] It has limited solubility in aqueous buffers, which can be a source of experimental error. For quantitative data on solubility, please refer to the tables in the corresponding section of this guide.
Q3: My fluorescence signal is weak or non-existent. What are the common causes?
Low fluorescence intensity can stem from several factors:
-
Low Labeling Efficiency: Insufficient conjugation of 7-HCA to your molecule of interest will result in a weak signal. This can be due to suboptimal reaction conditions, such as incorrect pH or inappropriate buffer composition.
-
Fluorescence Quenching: The microenvironment around the fluorophore can significantly impact its emission. Proximity to certain amino acid residues (like tryptophan) or the use of quenching solvents can decrease the fluorescence signal.
-
Incorrect Excitation/Emission Wavelengths: Ensure your instrument is set to the correct wavelengths for 7-HCA in the specific solvent you are using.
-
Photobleaching: Prolonged exposure to high-intensity light can lead to the irreversible destruction of the fluorophore.
-
pH Effects: The fluorescence of 7-HCA is pH-dependent. The protonation state of the 7-hydroxyl group affects the emission spectrum.[2][3]
Q4: Why do I observe a shift in the emission wavelength of my 7-HCA conjugate?
The emission maximum of 7-HCA is sensitive to the polarity of its environment.[2] When conjugated to a protein or peptide, the local environment of the fluorophore can be more or less polar than the bulk solvent, leading to a spectral shift. Additionally, the pH of the solution can influence the emission wavelength due to the equilibrium between the neutral and anionic forms of the coumarin.[2][3]
Q5: How can I avoid precipitation of 7-HCA during my experiment?
Due to its limited aqueous solubility, it is recommended to first dissolve 7-HCA in a small amount of a compatible organic solvent like DMSO to create a concentrated stock solution.[4][5] This stock solution can then be added to your aqueous reaction buffer, ensuring that the final concentration of the organic solvent is low enough not to interfere with your experiment. It is crucial to ensure the final concentration of 7-HCA does not exceed its solubility limit in the final buffer.
Troubleshooting Guides
Guide 1: Poor Conjugation Efficiency
This guide addresses common issues encountered during the covalent labeling of proteins and peptides with 7-HCA.
| Symptom | Possible Cause | Recommended Solution |
| Low or no labeling | Inactive 7-HCA: The carboxylic acid group requires activation to react with primary amines. | Use a carbodiimide (B86325) crosslinker such as EDC in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to convert the carboxylic acid to a more reactive amine-reactive ester.[6][7][8] |
| Incorrect buffer pH for activation: EDC/NHS chemistry is most efficient at a slightly acidic pH (4.5-6.0).[6][9] | Perform the activation step in a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.0-6.0.[7] | |
| Incorrect buffer pH for conjugation: The reaction of the activated 7-HCA with primary amines is optimal at a slightly basic pH (7.2-8.5).[6][9] | After the activation step, adjust the pH of the reaction mixture to 7.2-8.5 using a buffer like PBS (phosphate-buffered saline). | |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated 7-HCA. | Use amine-free buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the conjugation step. | |
| Hydrolysis of the activated ester: The NHS ester of 7-HCA is susceptible to hydrolysis, especially at higher pH. | Use the activated 7-HCA immediately after preparation. Minimize the time the activated compound is in an aqueous solution before adding the target molecule. | |
| Non-specific binding | Excessive concentration of labeling reagents: High concentrations of 7-HCA and crosslinkers can lead to non-specific interactions. | Optimize the molar ratio of 7-HCA and coupling reagents to your target molecule. A 10-20 fold molar excess of the dye is a common starting point. |
| Inadequate quenching of the reaction: Unreacted activated 7-HCA can continue to react non-specifically. | Quench the reaction by adding a small molecule with a primary amine, such as hydroxylamine, Tris, or glycine, to a final concentration of 10-50 mM.[6] |
Guide 2: Fluorescence Signal Issues
This guide provides solutions for common problems related to the fluorescence measurement of 7-HCA and its conjugates.
| Symptom | Possible Cause | Recommended Solution |
| Low fluorescence intensity | Fluorescence quenching: The local environment of the fluorophore on the labeled molecule may be quenching the fluorescence. | If possible, try altering the conjugation site. Alternatively, denaturing the protein may restore fluorescence, although this is not always practical. |
| Concentration effects: At high concentrations, self-quenching can occur.[2] | Work with dilute solutions. For fluorescence measurements, a concentration in the range of 0.1-1 µM is often suitable.[2] | |
| Solvent effects: The fluorescence quantum yield of 7-HCA is highly dependent on the solvent.[2] | Use high-purity, spectroscopic-grade solvents. Refer to the data tables for the spectral properties of 7-HCA in different solvents. | |
| pH is not optimal: The fluorescence intensity of 7-HCA is pH-dependent. | Ensure the pH of your sample is within the optimal range for fluorescence. The anionic form, which is more prevalent at higher pH, generally has a higher fluorescence quantum yield.[2] | |
| Signal instability (photobleaching) | Prolonged exposure to excitation light: High-intensity light can destroy the fluorophore. | - Reduce the intensity of the excitation light. - Minimize the exposure time. - Use an anti-fade reagent if compatible with your sample. |
| High background fluorescence | Contaminated solvents or buffers: Impurities in the reagents can fluoresce. | Use high-purity, spectroscopic-grade solvents and freshly prepared buffers. Run a blank measurement of the buffer and solvent to check for background fluorescence. |
| Unbound 7-HCA: Free 7-HCA in the sample will contribute to the background signal. | Purify the labeled conjugate to remove any unreacted 7-HCA using techniques such as dialysis or size-exclusion chromatography. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][4] |
| Methanol | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | [10] |
| Aqueous Buffers | Limited | General Knowledge |
Table 2: Spectral Properties of this compound
| Solvent | Excitation Max (λex) | Emission Max (λem) | Reference |
| DMSO | 360 nm | 450 nm | [1][4] |
| PBS (pH 7.4) | ~340 nm | ~460 nm | [11][12] |
| Ethanol | Varies | ~450 nm (anionic form) | [2] |
| Water | Varies | ~390 nm (neutral form), ~450 nm (anionic form) | [2] |
Note: Spectral properties can be influenced by the specific experimental conditions, including pH and the presence of other molecules.
Experimental Protocols
Protocol 1: Activation and Conjugation of 7-HCA to a Protein
This protocol describes a general two-step method for labeling a protein with 7-HCA using EDC and Sulfo-NHS chemistry.
Materials:
-
This compound (7-HCA)
-
Protein to be labeled
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare Solutions:
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of 7-HCA in DMSO (e.g., 10 mg/mL).
-
Immediately before use, dissolve EDC and Sulfo-NHS in anhydrous DMSO or water to a concentration of 10 mg/mL.
-
-
Activation of 7-HCA:
-
In a microcentrifuge tube, combine the 7-HCA stock solution with the EDC and Sulfo-NHS solutions. A molar excess of EDC and Sulfo-NHS over 7-HCA is recommended (e.g., 1.2 to 1.5-fold).
-
Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated 7-HCA solution to the protein solution. The molar ratio of activated dye to protein should be optimized, but a starting point of 10-20 fold molar excess of the dye is common.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Conjugation Buffer.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.
-
Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted 7-HCA and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The degree of labeling can be determined spectrophotometrically.
-
Protocol 2: Fluorescence Measurement of a 7-HCA Labeled Sample
This protocol provides a general procedure for measuring the fluorescence of a 7-HCA labeled sample using a spectrofluorometer.
Materials:
-
7-HCA labeled sample
-
Appropriate buffer for the sample
-
Quartz cuvette
-
Spectrofluorometer
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.
-
Prepare Blank Sample: Fill a clean quartz cuvette with the same buffer used to dissolve your labeled sample. This will be used to measure and subtract any background fluorescence from the buffer itself.
-
Set Measurement Parameters:
-
Set the excitation wavelength. For 7-HCA, this is typically around 360 nm, but should be optimized based on the solvent and conjugation status (refer to Table 2).
-
Set the emission wavelength range to be scanned (e.g., 400 nm to 600 nm).
-
Set the excitation and emission slit widths. A good starting point is 5 nm for both. Narrower slits provide better spectral resolution but lower signal intensity.
-
-
Measure Blank: Place the blank cuvette in the spectrofluorometer and record the emission spectrum.
-
Prepare and Measure Sample:
-
Dilute your 7-HCA labeled sample in the appropriate buffer to a concentration that gives a fluorescence signal within the linear range of the instrument. The absorbance of the sample at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.
-
Place the sample cuvette in the spectrofluorometer and record the emission spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.
-
Determine the wavelength of maximum emission intensity (λem).
-
The fluorescence intensity at λem can be used for quantitative analysis, often in conjunction with a standard curve of the free fluorophore.
-
Visualizations
Caption: Workflow for the conjugation of 7-HCA to a protein.
Caption: Troubleshooting logic for low fluorescence signals.
References
- 1. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. This compound *CAS 6950-82-9* | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. This compound CAS#: 6950-82-9 [m.chemicalbook.com]
- 11. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: 7-Hydroxycoumarin-4-acetic acid vs. Fluorescein for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used fluorescent dyes for protein labeling: 7-Hydroxycoumarin-4-acetic acid (HCA) and Fluorescein (B123965). This document outlines their spectral properties, labeling chemistries, and performance characteristics, supported by experimental data and detailed protocols to aid in making an informed choice for your specific application.
At a Glance: Key Performance Indicators
The choice between HCA and Fluorescein often depends on the desired emission color, pH sensitivity, and the specific instrumentation available. HCA offers blue fluorescence, while Fluorescein provides a classic green-yellow emission. The following table summarizes their key quantitative characteristics.
| Property | This compound (HCA) | Fluorescein (as FITC conjugate) |
| Excitation Maximum (Ex) | ~360 nm[1][2] | ~492 nm[3][4] |
| Emission Maximum (Em) | ~450 nm[1][2] | ~518 nm[3] |
| Molar Extinction Coefficient (ε) | Data for protein conjugates not readily available. (For a related compound, 7-Methoxycoumarin-4-acetic acid, ε is 11,820 M⁻¹cm⁻¹[5]) | ~73,000 - 75,000 M⁻¹cm⁻¹[4][6][7] |
| Quantum Yield (Φ) | Data for protein conjugates not readily available. (For a related 7-hydroxycoumarin derivative, Φ is 0.25 - 0.32[8]) | ~0.79 - 0.92[3][4] |
| Fluorescence Lifetime (τ) | Data for protein conjugates not readily available. (For a related 7-hydroxycoumarin derivative, τ is ~4.2 ns[8]) | Can vary with degree of labeling, typically in the range of nanoseconds.[9] |
| Color of Fluorescence | Blue | Green-Yellow |
| Primary Reactive Group | Carboxylic acid (typically activated as an NHS ester) | Isothiocyanate (FITC) |
| Target Functional Group | Primary amines (e.g., lysine (B10760008) residues) | Primary amines (e.g., lysine residues) |
| pH Sensitivity | Fluorescence is pH-dependent and can be quenched in acidic environments.[10] | Fluorescence intensity decreases significantly in acidic conditions.[6] |
| Photostability | Moderate photostability, can be susceptible to photodegradation.[11][12] | Prone to photobleaching upon prolonged exposure to light.[13] |
Visualizing the Labeling Process
The fundamental principle behind labeling proteins with either HCA or Fluorescein involves the formation of a stable covalent bond between the dye and the protein. The most common approach targets primary amines on the protein surface, such as the ε-amino group of lysine residues.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible protein labeling. Below are representative protocols for conjugating HCA (via its N-hydroxysuccinimide ester) and Fluorescein (as fluorescein isothiocyanate) to a model protein such as an antibody (IgG).
Protocol 1: Protein Labeling with this compound N-hydroxysuccinimide (HCA-NHS) Ester
This protocol is based on the general principles of amine-reactive labeling.
Materials:
-
Protein (e.g., IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound N-hydroxysuccinimide (HCA-NHS) ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, by dialysis or using a desalting column. Adjust the protein concentration to 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the HCA-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction:
-
Add the conjugation buffer to the protein solution to achieve a final pH of 8.3-8.5.
-
Slowly add the desired molar excess of the HCA-NHS ester stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column or by dialysis against PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~360 nm (for HCA).
Protocol 2: Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol is a standard method for labeling antibodies with FITC.
Materials:
-
Antibody (IgG) at 2-10 mg/mL in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
Fluorescein isothiocyanate (FITC).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Ammonium chloride (NH₄Cl) solution.
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0, overnight at 4°C. Adjust the antibody concentration to 2-10 mg/mL.
-
FITC Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction:
-
Slowly add 50-100 µg of the FITC solution for every 1 mg of antibody while gently stirring.
-
Incubate the reaction for 8 hours at 4°C in the dark.
-
-
Quenching: Add NH₄Cl to a final concentration of 50 mM and incubate for 2 hours at 4°C to quench the reaction.
-
Purification: Remove unreacted FITC by passing the reaction mixture through a gel filtration column equilibrated with PBS, pH 7.4.
-
Characterization: Calculate the fluorescein-to-protein (F/P) molar ratio by measuring the absorbance of the purified conjugate at 280 nm and 495 nm. The protein concentration can be calculated using the following formula: Protein (mg/mL) = [A₂₈₀ - (0.35 x A₄₉₅)] / 1.4 The F/P ratio can then be determined. An optimal F/P ratio for antibodies is typically between 3 and 7.
Conclusion
Both this compound and Fluorescein are valuable tools for protein labeling, each with its own set of advantages and disadvantages.
-
This compound is a suitable choice for applications requiring blue fluorescence, particularly in multicolor experiments where spectral overlap with green and red fluorophores needs to be minimized. However, researchers should be mindful of its pH sensitivity and the current lack of extensive quantitative data for its protein conjugates.
-
Fluorescein remains a workhorse in many laboratories due to its bright green-yellow fluorescence, high quantum yield, and well-established labeling protocols. Its primary drawbacks are its susceptibility to photobleaching and the pH-dependent nature of its fluorescence.
The optimal choice will ultimately depend on the specific experimental requirements, including the desired emission wavelength, the pH of the experimental environment, and the instrumentation available for detection. This guide provides the foundational information to assist researchers in making a well-informed decision for their protein labeling needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 7. ulab360.com [ulab360.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of fluorescence lifetime and quenching of FITC-conjugated antibodies on cells by phase-sensitive flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82 [scirp.org]
- 13. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
A Comparative Guide to the Validation of Enzyme Kinetics Data: Fluorogenic vs. Colorimetric Assays for Esterase Activity
For researchers, scientists, and drug development professionals, accurate validation of enzyme kinetics data is paramount for robust and reproducible findings. This guide provides a detailed comparison of two common methodologies for determining esterase activity: a fluorogenic assay utilizing a coumarin-based substrate and a traditional colorimetric assay. We will delve into the experimental protocols, present comparative kinetic data, and illustrate the underlying workflows and signaling pathways.
The validation of enzyme kinetics is crucial for understanding enzyme mechanisms, identifying potential drug candidates, and elucidating biological pathways. The choice of assay methodology can significantly impact the sensitivity, throughput, and overall reliability of the obtained kinetic parameters. Here, we compare a highly sensitive fluorogenic assay using a derivative of 7-Hydroxycoumarin-4-acetic acid with a widely used colorimetric assay. As a model system, we will consider the kinetics of carboxylesterases, a superfamily of serine hydrolases involved in the metabolism of a wide range of endo- and xenobiotics.[1]
Performance Comparison: Fluorogenic vs. Colorimetric Assays
The selection between a fluorogenic and a colorimetric assay often hinges on the specific requirements of the experiment, such as the concentration of the enzyme, the desired sensitivity, and the required throughput. Fluorometric assays are generally more sensitive than colorimetric assays, making them ideal for detecting low-abundance enzymes or for high-throughput screening (HTS) applications.[2][3][4] Colorimetric assays, while typically less sensitive, are often simpler, more cost-effective, and suitable for routine enzyme analysis where high sensitivity is not a critical factor.[2]
| Parameter | Fluorogenic Assay (4-Methylumbelliferyl Acetate) | Colorimetric Assay (p-Nitrophenyl Acetate) | Reference |
| Principle | Enzymatic hydrolysis of a non-fluorescent substrate to a fluorescent product. | Enzymatic hydrolysis of a colorless substrate to a colored product. | [5][6] |
| Sensitivity | High (nanomolar to picomolar range) | Moderate (micromolar range) | [2][3] |
| Dynamic Range | Wide | Narrower | |
| Throughput | High, suitable for microplate format | Moderate to high | [5] |
| Instrumentation | Fluorescence microplate reader or fluorometer | Spectrophotometer or absorbance microplate reader | |
| Cost | Generally higher (substrates and instrumentation) | Lower | [2] |
| Interference | Potential for quenching or autofluorescence from compounds | Potential for interference from colored or turbid compounds | [2] |
Quantitative Data Comparison: Esterase Kinetics
The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are critical parameters for characterizing enzyme activity. The following table summarizes representative kinetic data for esterases using both fluorogenic and colorimetric substrates. Note that specific values can vary depending on the enzyme source, purity, and assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Reference |
| Porcine Liver Esterase | 4-Methylumbelliferyl Acetate (B1210297) | 72 | Not specified | [7] |
| Thermoanaerobacterium sp. Esterase I | 4-Methylumbelliferyl Acetate | 450 | 14,690 mmol/min/mmol | [8] |
| Thermoanaerobacterium sp. Esterase II | 4-Methylumbelliferyl Acetate | 560 | 11,236 mmol/min/mmol | [8] |
| Bacterial Hydrolase TM0077 | Fluorogenic Ester Substrate | 1.3 | kcat = 0.044 s-1 | [9] |
| Pig Liver Esterase | p-Nitrophenyl Acetate | ~200-400 | Not specified | [6] |
| Honey Bee Larval Esterase | p-Nitrophenyl Acetate | Strong correlation with 4MUB activity | Not specified | [10] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and comparable enzyme kinetics data.
Fluorogenic Esterase Assay Protocol
This protocol is based on the enzymatic hydrolysis of 4-methylumbelliferyl acetate (MUA), which produces the highly fluorescent product 4-methylumbelliferone.
Materials:
-
Enzyme solution (e.g., purified carboxylesterase)
-
4-Methylumbelliferyl acetate (MUA) stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the MUA substrate in the assay buffer.
-
Pipette 190 µL of the assay buffer and 10 µL of the enzyme preparation into each well of the microplate.
-
Initiate the reaction by adding 40 µL of the MUA substrate dilutions to the wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 15 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Colorimetric Esterase Assay Protocol
This protocol is based on the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol.
Materials:
-
Enzyme solution (e.g., purified carboxylesterase)
-
p-Nitrophenyl acetate (pNPA) stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5)[11]
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare a 10 mM stock solution of pNPA in DMSO.[6]
-
In each well, pipette 190 µL of phosphate buffer (50 mM, pH 7.4) and 10 µL of the enzyme preparation.[6]
-
Add 40 µL of pNPA at different concentrations to the wells to start the reaction.[6] The final volume per well is 240 µL.[6]
-
The enzymatic reaction begins after the substrate is added.[6]
-
Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots, using the molar extinction coefficient of p-nitrophenol.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Mandatory Visualization
Experimental Workflow for Enzyme Kinetics Validation
Caption: Experimental workflow for determining enzyme kinetic parameters.
Signaling Pathway Regulating Carboxylesterase Expression
Caption: Akt/mTOR/HIF-1α/Stra13 signaling pathway in type 2 diabetes, leading to decreased carboxylesterase expression and activity.[12]
References
- 1. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antozyme.com [antozyme.com]
- 3. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 4. pediaa.com [pediaa.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Improved methodology for intracellular enzyme reaction and inhibition kinetics by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Decreased carboxylesterases expression and hydrolytic activity in type 2 diabetic mice through Akt/mTOR/HIF-1α/Stra13 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Molecular Recognition: A Comparison Guide to the Cross-Reactivity of 7-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The specificity of molecular interactions is a cornerstone of biological processes and a critical parameter in the development of diagnostics and therapeutics. This guide provides a comparative analysis of the cross-reactivity of 7-hydroxycoumarin derivatives, offering insights into how structural modifications influence their binding to protein targets. While direct and comprehensive cross-reactivity studies on a wide array of 7-Hydroxycoumarin-4-acetic acid derivatives against a specific antibody are not extensively available in the public domain, this guide leverages available data from competitive binding assays and immunoassays of structurally related 7-hydroxycoumarin compounds. The presented data and protocols serve as a valuable resource for understanding the principles of cross-reactivity and for designing derivatives with desired specificity.
Quantitative Comparison of Binding Affinity
The following table summarizes the inhibition constants (Ki) for a series of 3-substituted 7-hydroxycoumarin derivatives against the Macrophage Migration Inhibitory Factor (MIF) tautomerase active site.[1][2] This data, derived from a fluorescence-based competitive binding assay, provides a quantitative measure of binding affinity. A lower Ki value indicates a higher binding affinity. While this study does not assess cross-reactivity against an antibody specific for this compound, it offers a compelling model for how substitutions on the coumarin (B35378) core can modulate protein binding.
| Compound ID | Substitution at 3-position | Inhibition Constant (Ki) (μM) |
| 1 | -H | > 25 |
| 2 | -C(O)OCH2CH3 | 12.4 ± 1.3 |
| 3 | -C(O)OH | > 25 |
| 4a | -C(O)NH(CH2)2OH | > 25 |
| 4b | -C(O)NH(CH2)2N(CH3)2 | > 25 |
| 6a | -Phenyl | 1.17 ± 0.10 |
| 6b | -4-Methoxyphenyl | 0.83 ± 0.05 |
| 6c | -4-Ethoxyphenyl | 0.45 ± 0.03 |
| 6d | -4-(Trifluoromethoxy)phenyl | 0.39 ± 0.04 |
| 6e | -4-Fluorophenyl | 0.43 ± 0.03 |
| 6f | -4-Chlorophenyl | 0.35 ± 0.02 |
| 6g | -4-Bromophenyl | 0.31 ± 0.02 |
| 6h | -3-Methoxyphenyl | 0.53 ± 0.03 |
| 6i | -3-Fluorophenyl | 0.48 ± 0.03 |
| 6j | -3-Chlorophenyl | 0.41 ± 0.03 |
| 6k | -3-Bromophenyl | 0.31 ± 0.02 |
| 7 | 4-(2-(diethylamino)ethoxy)phenyl | 0.018 ± 0.001 |
Data sourced from a study on 7-hydroxycoumarins as affinity-based fluorescent probes for competitive binding studies of Macrophage Migration Inhibitory Factor.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key experimental approaches used to assess the binding and cross-reactivity of 7-hydroxycoumarin derivatives.
Protocol 1: Fluorescence-Based Competitive Binding Assay for MIF Tautomerase[1][2]
This protocol details a fluorescence indicator displacement (FID) assay to determine the binding affinity of non-fluorescent compounds to the Macrophage Migration Inhibitory Factor (MIF) tautomerase active site.
Materials:
-
Recombinant human MIF protein
-
Fluorescent indicator (e.g., compound 6d or 7 from the table above)
-
Test compounds (7-hydroxycoumarin derivatives)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent indicator in DMSO.
-
Prepare stock solutions of the test compounds in DMSO.
-
Dilute the recombinant MIF protein to the desired concentration in PBS.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a solution of the test compound at various concentrations in 50 μL of PBS containing 5% DMSO.
-
Add 100 μL of the MIF protein solution (e.g., 200 nM) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for the binding of the test compound to MIF.
-
-
Fluorescence Measurement:
-
Add 50 μL of the fluorescent indicator solution (e.g., 50 nM of compound 7) to each well.
-
Incubate the plate at room temperature for an additional 10 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/455 nm for compound 7).
-
-
Data Analysis:
-
The fluorescence intensity will increase as the test compound displaces the fluorescent indicator from the MIF active site.
-
Plot the fluorescence intensity against the concentration of the test compound.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of the test compound that causes 50% of the maximal fluorescence recovery.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = EC50 / (1 + [I]/Kd), where [I] is the concentration of the fluorescent indicator and Kd is its dissociation constant.
-
Protocol 2: BIACORE-Based Inhibition Immunoassay for 7-Hydroxycoumarin[3]
This protocol describes a real-time biosensor analysis to determine the concentration of 7-hydroxycoumarin in a sample through a competitive immunoassay format.
Materials:
-
BIACORE instrument
-
CM5 sensor chip
-
7-Hydroxycoumarin-BSA conjugate (7-OHC-BSA)
-
Polyclonal anti-7-hydroxycoumarin antibody
-
7-Hydroxycoumarin standards and samples
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine-HCl
-
Sample buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of 7-OHC-BSA on the Sensor Chip:
-
Activate the carboxyl groups on the CM5 sensor chip surface using a mixture of EDC and NHS.
-
Inject the 7-OHC-BSA conjugate over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Inhibition Assay:
-
Premix the anti-7-hydroxycoumarin antibody with either the 7-hydroxycoumarin standard or the sample.
-
Inject the mixture over the sensor chip surface containing the immobilized 7-OHC-BSA.
-
The amount of free antibody that binds to the immobilized conjugate is inversely proportional to the concentration of 7-hydroxycoumarin in the sample.
-
Monitor the binding response in real-time using the BIACORE instrument.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound antibody.
-
This allows for multiple assay cycles using the same immobilized surface.
-
-
Data Analysis:
-
Generate a standard curve by plotting the binding response against the concentration of the 7-hydroxycoumarin standards.
-
Determine the concentration of 7-hydroxycoumarin in the samples by interpolating their binding responses from the standard curve.
-
Cross-reactivity of other compounds can be assessed by determining their ability to inhibit the antibody binding to the sensor surface compared to 7-hydroxycoumarin. For instance, the cross-reactivity of 7-hydroxycoumarin-glucuronide was found to be approximately 100% in this assay.[3]
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams are powerful tools for illustrating complex biological and experimental concepts. The following visualizations were created using the Graphviz DOT language to represent key aspects of cross-reactivity studies.
Caption: Principle of a competitive immunoassay for determining cross-reactivity.
Caption: Workflow for the fluorescence-based competitive binding assay.
Caption: Conceptual diagram of structure-activity relationships affecting binding.
References
Unveiling the Advantages of 7-Hydroxycoumarin-4-acetic acid as a Fluorescent pH Indicator
In the dynamic landscape of scientific research, the precise measurement of pH is paramount. For researchers, scientists, and drug development professionals, the selection of an appropriate pH indicator is a critical decision that can significantly impact experimental outcomes. Among the myriad of available options, 7-Hydroxycoumarin-4-acetic acid, a fluorescent pH indicator, presents a compelling case for its superiority in specific applications. This guide provides an objective comparison of this compound with other common pH indicators, supported by available data and experimental insights.
Key Performance Characteristics: A Comparative Analysis
The efficacy of a pH indicator is determined by several key parameters, including its pKa, operational pH range, and photophysical properties such as quantum yield and photostability. While specific experimental data for a direct comparison of this compound against all other indicators is not exhaustively available in a single source, we can compile and infer its advantages based on existing data for the compound and the general characteristics of the coumarin (B35378) family of fluorophores.
| Property | This compound | Fluorescein | Phenol Red | Bromothymol Blue |
| Indicator Type | Fluorescent | Fluorescent | Colorimetric | Colorimetric |
| Predicted pKa | 4.24 ± 0.10 | ~6.4 | ~7.9 | ~7.1 |
| Optimal pH Range | Acidic | Near-Neutral | Neutral to Basic | Near-Neutral |
| Excitation (Ex) λmax | ~360 nm (in DMSO) | ~494 nm | N/A | N/A |
| Emission (Em) λmax | ~450 nm (in DMSO) | ~521 nm | N/A | N/A |
| Quantum Yield (Φ) | High (e.g., 0.32 for a similar derivative) | High (~0.95) | N/A | N/A |
| Photostability | Generally Good | Moderate | Good | Good |
Note: The spectral properties of this compound can be influenced by the solvent environment. The provided values are based on available data and may vary under different experimental conditions. The quantum yield for this compound is inferred from a structurally similar compound.
The Decisive Advantages of this compound
The data suggests several key advantages of using this compound, particularly in research settings that require high sensitivity and monitoring of acidic environments.
1. Superior Sensitivity in Acidic Ranges: With a predicted pKa of approximately 4.24, this compound is exceptionally well-suited for measuring pH in acidic environments, a range where many common indicators like Phenol Red and Bromothymol Blue are ineffective. This makes it an invaluable tool for studying cellular compartments such as lysosomes and endosomes, or for monitoring enzymatic reactions that produce acidic byproducts.
2. High Fluorescence Quantum Yield: Coumarin-based dyes are renowned for their brightness.[1][2] A high quantum yield, as suggested by data from similar compounds, translates to a stronger fluorescent signal, enabling more sensitive detection and requiring lower concentrations of the indicator.[3] This minimizes potential cytotoxic effects and perturbation of the biological system under investigation.
3. Enhanced Photostability: A significant drawback of many fluorescent probes, including fluorescein, is their susceptibility to photobleaching upon prolonged exposure to excitation light. Coumarin derivatives, in general, exhibit greater photostability, allowing for longer and more reliable experimental observations without significant signal degradation.[1][2]
4. Large Stokes Shift: The difference between the excitation and emission maxima (Stokes shift) for this compound is substantial. This large separation minimizes self-quenching and reduces spectral overlap in multiplexing experiments where other fluorophores are used.
Experimental Protocols
To provide a framework for the comparative evaluation of pH indicators, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of pKa and pH Range of a Fluorescent pH Indicator
This protocol outlines a general method for determining the pKa and effective pH range of a fluorescent indicator like this compound using spectrophotometry.
Materials:
-
This compound
-
A series of buffers with known pH values spanning the expected range (e.g., citrate, phosphate, and borate (B1201080) buffers)
-
Spectrofluorometer
-
pH meter
-
Cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: For each buffer solution, prepare a working solution by diluting the stock solution to a final concentration that gives a readable fluorescence signal. Ensure the final solvent concentration is low and consistent across all samples.
-
Fluorescence Measurement:
-
Calibrate the spectrofluorometer.
-
For each working solution, measure the fluorescence intensity at the predetermined emission maximum while exciting at the excitation maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
The pKa is the pH at which the fluorescence intensity is halfway between the minimum and maximum values of the sigmoidal curve.
-
The effective pH range is typically considered to be pKa ± 1.
-
Experimental Protocol 2: Monitoring Phagosomal Acidification
This protocol describes how this compound can be used to monitor the pH changes during phagocytosis.
Materials:
-
Phagocytic cells (e.g., macrophages)
-
Particles for phagocytosis (e.g., zymosan) labeled with this compound
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture phagocytic cells to an appropriate confluency.
-
Incubation: Add the this compound-labeled particles to the cells and incubate to allow for phagocytosis.
-
Washing: Wash the cells to remove any non-phagocytosed particles.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cells over time using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
A decrease in fluorescence intensity over time indicates acidification of the phagosome.
-
The pH can be quantified by creating a calibration curve using buffers of known pH.
-
Visualizing Cellular Processes: Phagosomal Acidification Pathway
The acidification of the phagosome is a critical step in the immune response, leading to the degradation of engulfed pathogens. This compound can be employed to track this process.
References
- 1. Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cou-marin-Based Fluorescent Probes for Cellular Imaging and Sensing
For Researchers, Scientists, and Drug Development Professionals
Coumarin-based fluorescent probes have emerged as indispensable tools in biological research and drug development, prized for their high sensitivity, good photostability, and tunable fluorescent properties.[] Their small molecular size allows for excellent cell permeability and rapid diffusion, making them ideal for real-time monitoring of dynamic processes within living cells.[] This guide provides a comprehensive comparative analysis of coumarin-based fluorescent probes, offering a head-to-head comparison of their performance for detecting various biologically significant analytes, supported by experimental data and detailed protocols.
Performance Comparison of Coumarin-Based Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. High quantum yield (Φ) indicates a brighter signal, while a large Stokes shift (the difference between the maximum excitation and emission wavelengths) is crucial for minimizing self-quenching and background interference.[2][3] Good photostability ensures that the probe can withstand prolonged light exposure during imaging experiments. The limit of detection (LOD) reflects the lowest concentration of an analyte that can be reliably detected.
Metal Ion Detection
Dysregulation of metal ion homeostasis is implicated in numerous diseases. Coumarin-based probes offer high selectivity and sensitivity for detecting various metal ions.
| Probe | Target Ion | Quantum Yield (Φ) | Stokes Shift (nm) | Detection Limit (LOD) | Key Features |
| L | Cu²⁺ | - | - | 3.5 µM[4] | Ratiometric detection, observable color change.[4] |
| Probe for Fe³⁺ | Fe³⁺ | - | - | 0.226 µM[5] | Ratiometric probe based on FRET mechanism.[5] |
Biothiol Detection
Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are critical for maintaining cellular redox balance.
| Probe | Target Biothiol | Quantum Yield (Φ) | Stokes Shift (nm) | Detection Limit (LOD) | Key Features |
| SWJT-14 | Cys, Hcy, GSH | - | - | Cys: 0.02 µM, Hcy: 0.42 µM, GSH: 0.92 µM[6] | Differentiated detection of biothiols based on distinct spectral responses.[6] |
| CA-N | Cys, Hcy, GSH | - | - | Cys: 3.16 µM, Hcy: 0.19 µM, GSH: 5.15 µM[7] | "Turn-on" fluorescence response based on Michael addition.[7] |
Reactive Oxygen Species (ROS) Detection
Reactive oxygen species are highly reactive molecules that can cause cellular damage and are implicated in various pathologies.[8]
| Probe | Target ROS | Quantum Yield (Φ) | Stokes Shift (nm) | Detection Limit (LOD) | Key Features |
| ROS-AHC | Peroxynitrite (ONOO⁻) & GSH | - | - | - | "AND" logic gate probe, requires both analytes for a significant fluorescence enhancement.[9] |
| Hydroxyl Radical Probe | •OH | - | - | - | "Turn-on" probe with good selectivity over other ROS. |
Enzyme Activity Detection
Coumarin-based probes are widely used to monitor enzyme activity, often designed as "pro-fluorescent" substrates that become fluorescent upon enzymatic cleavage.[10][11]
| Probe | Target Enzyme | Quantum Yield (Φ) | Stokes Shift (nm) | Key Features |
| Coumarin-based Substrates | Cytochrome P450 (CYP) enzymes | - | - | Pro-fluorescent substrates that are oxidized to the highly fluorescent 7-hydroxycoumarin.[10][11] |
| PPARγ Probe 2 | Peroxisome proliferator-activated receptor γ (PPARγ) | 0.143–0.541 | - | Enhanced fluorescence intensity upon binding to the ligand-binding domain of PPARγ.[12][13] |
| pH-sensitive Coumarins | pH changes | up to 0.83[14] | Large shift from 441 to 538 nm[14] | Fluorescent color change from blue to yellow-green with increasing pH.[14] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms of probe activation and the experimental procedures is crucial for proper application and data interpretation.
Figure 1: Mechanism of a "pro-fluorescent" coumarin-based probe for enzyme detection.
Figure 2: "Turn-on" mechanism for a coumarin-based ROS-sensitive probe.
Figure 3: General experimental workflow for live-cell imaging with coumarin-based probes.
Experimental Protocols
In Vitro Enzyme Assay Using a Coumarin-Based Fluorescent Probe
This protocol describes a general method for measuring the activity of a purified enzyme or an enzyme in a cell lysate using a pro-fluorescent coumarin substrate.
Materials:
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Coumarin-based pro-fluorescent substrate
-
Assay buffer (optimized for the specific enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the coumarin substrate in a suitable solvent (e.g., DMSO).
-
Dilute the enzyme/lysate and the substrate to their final working concentrations in the assay buffer.
-
-
Set up the Reaction:
-
Add the assay buffer to the wells of the 96-well plate.
-
Add the enzyme/lysate to the appropriate wells. Include a negative control with no enzyme.
-
Initiate the reaction by adding the coumarin substrate to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate time points using a microplate reader with excitation and emission wavelengths specific for the fluorescent product (e.g., 7-hydroxycoumarin).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the sample readings.
-
Plot the fluorescence intensity against time to determine the reaction rate.
-
Cytotoxicity Assay
This protocol assesses the potential toxic effects of a coumarin-based probe on cultured cells.
Materials:
-
Cultured cells
-
Coumarin-based fluorescent probe
-
Cell culture medium
-
96-well clear-bottom black microplate
-
Cytotoxicity assay reagent (e.g., MTT, resazurin, or a commercial kit)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Seed cells into the 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubate overnight to allow for cell attachment.
-
-
Probe Treatment:
-
Prepare a series of dilutions of the coumarin probe in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the probe. Include untreated control wells.
-
-
Incubation:
-
Incubate the cells with the probe for a desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
-
Data Measurement:
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each probe concentration relative to the untreated control.
-
Plot the cell viability against the probe concentration to determine the cytotoxic potential.
-
References
- 2. repositorio.udd.cl [repositorio.udd.cl]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 5. A rhodamine coumarin-derived fluorescence probe that selectively detects Fe3+ and measures radiation doses - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A coumarin-based fluorescent turn-on probe for detection of biothiols in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - UTUPub [utupub.fi]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Fluorescent Probes: Alternatives to 7-Hydroxycoumarin-4-acetic acid for Robust Assay Development
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of an appropriate fluorophore is a critical determinant of experimental success. 7-Hydroxycoumarin-4-acetic acid (HCA) has long been a staple for its utility as a pH indicator and as a fluorogenic core for enzyme substrates. However, the emergence of a diverse array of fluorescent probes offers opportunities for enhanced sensitivity, photostability, and multiplexing capabilities. This guide provides an objective comparison of HCA with key alternatives, supported by experimental data, to facilitate informed decisions in assay design.
Key Performance Metrics: A Head-to-Head Comparison
The utility of a fluorescent probe is defined by its photophysical properties. The following table summarizes key quantitative data for HCA and its prominent alternatives. It is important to note that these values can be influenced by the experimental conditions, including solvent and pH.
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Photostability | pH Sensitivity |
| This compound (HCA) | ~360[1] | ~450[1] | ~11,820 (for 7-Methoxycoumarin-4-acetic acid)[2] | ~0.18 (for 7-Methoxycoumarin-4-acetic acid)[2] | Moderate | High; fluorescence is pH-dependent |
| Aminomethylcoumarin Acetate (AMCA) | ~350[3] | ~450[3] | 19,000 | 0.91[3] | High[3] | Low; pH-independent fluorescence from pH 4 to 10[3] |
| Fluorescein (B123965) | ~490[4] | ~514[4] | ~80,000 (in 0.1N NaOH)[5] | ~0.95 (in basic solution) | Low to Moderate[6] | High; pKa ~6.4, fluorescence decreases significantly in acidic conditions[4] |
| Resorufin | ~571[7] | ~584[7] | ~65,000 (in Methanol)[8] | ~0.75 (in basic aqueous solution)[9] | High[10] | Moderate; fluorescence is pH-dependent |
| BODIPY FL | ~503 | ~512 | ~80,000 | ~0.9 | High | Low; generally pH-insensitive |
| Rhodamine B | ~543 | ~565 | ~106,000 (in Methanol)[11] | ~0.31 (in water)[12] | High | Low; generally pH-insensitive |
In-Depth Look at the Alternatives
Coumarin (B35378) Derivatives: The Blue Emitters
Aminomethylcoumarin Acetate (AMCA) stands out as a significant upgrade within the coumarin family. Its key advantages over HCA include a much higher quantum yield and remarkable photostability[3]. Furthermore, its fluorescence is largely independent of pH in the 4-10 range, making it a more reliable reporter in assays where pH may fluctuate[3]. This makes AMCA an excellent choice for endpoint assays and for creating highly sensitive fluorogenic substrates.
Xanthene Dyes: The Bright Green and Red Emitters
Fluorescein and its derivatives are among the most widely used fluorophores due to their exceptional brightness, stemming from a high molar extinction coefficient and quantum yield[5][13]. However, its significant drawbacks are its pronounced pH sensitivity and susceptibility to photobleaching[4][6]. These limitations necessitate careful experimental design, including maintaining a stable, alkaline pH and minimizing light exposure.
Rhodamines , such as Rhodamine B, offer a more photostable alternative to fluorescein with emission in the orange-red region of the spectrum[14]. Their fluorescence is generally less sensitive to pH changes, providing a more robust signal in various biological media[15]. Rhodamine-based substrates have been successfully developed for a range of proteases and glycosidases, often demonstrating enhanced sensitivity compared to their coumarin-based counterparts[14].
The Versatile Players: Resorufin and BODIPY Dyes
Resorufin is a highly fluorescent dye with a large Stokes shift and excellent photostability[10]. It is the fluorescent product of the widely used cell viability reagent, resazurin. Resorufin-based probes are valuable for their red-shifted excitation and emission, which minimizes interference from cellular autofluorescence[16].
BODIPY (Boron-dipyrromethene) dyes represent a versatile class of fluorophores with tunable spectral properties, high photostability, and generally low pH sensitivity[17]. BODIPY FL, with spectral properties similar to fluorescein, offers a more photostable alternative. Quenched BODIPY-casein conjugates have been successfully employed as substrates for a wide range of proteases in continuous assays[18].
Experimental Workflows and Signaling Pathways
The application of these fluorescent probes in assays typically follows one of two main pathways: enzymatic release from a quenched substrate or a pH-dependent shift in fluorescence.
Caption: Generalized workflow of a fluorescence-based enzyme assay.
In a typical fluorogenic enzyme assay, a non-fluorescent substrate, which consists of the fluorophore conjugated to a recognition moiety, is introduced to the enzyme. The enzyme specifically cleaves the recognition moiety, releasing the free fluorophore, which is highly fluorescent. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Caption: Equilibrium of a pH-sensitive fluorescent probe.
For pH-sensitive dyes like HCA and fluorescein, the fluorescence intensity is dependent on the protonation state of the molecule. In acidic conditions, the fluorophore is protonated and exhibits low fluorescence. As the pH increases, the fluorophore becomes deprotonated, leading to a significant increase in fluorescence intensity. This equilibrium allows for the determination of pH by measuring the fluorescence signal.
Experimental Protocols
General Protocol for a Fluorogenic Enzyme Assay
This protocol provides a general framework for measuring enzyme activity using a fluorogenic substrate. Specific concentrations, incubation times, and buffer conditions should be optimized for each enzyme and substrate pair.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the purified enzyme in an appropriate buffer.
-
Prepare the assay buffer (e.g., Tris-HCl, PBS) at the optimal pH for the enzyme.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a "no-enzyme" control.
-
Initiate the reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic mode) or at a single time point (endpoint mode).
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of product formation using a standard curve of the free fluorophore.
-
General Protocol for pH Measurement using a Fluorescent Indicator
This protocol outlines the steps for determining the pH of a solution using a pH-sensitive fluorescent dye.
-
Preparation of Standard Curve:
-
Prepare a series of buffers with known pH values spanning the expected range of the sample.
-
Add a fixed concentration of the fluorescent pH indicator to each buffer of known pH in a 96-well black microplate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of pH to generate a standard curve.
-
-
Sample Measurement:
-
Add the same fixed concentration of the fluorescent pH indicator to the unknown sample in a 96-well black microplate.
-
Measure the fluorescence intensity under the same conditions as the standard curve.
-
-
Data Analysis:
-
Subtract the background fluorescence of a blank sample (buffer or sample without the indicator).
-
Determine the pH of the unknown sample by interpolating its fluorescence intensity on the standard curve.
-
Conclusion
While this compound remains a useful tool, a comprehensive evaluation of its alternatives reveals compelling options for enhancing the performance of fluorescence-based assays. For applications requiring high sensitivity and photostability, particularly in the blue region of the spectrum, AMCA is a superior choice. When brightness is paramount and pH can be controlled, fluorescein and its more photostable counterparts, the BODIPY FL dyes, are excellent candidates. For assays requiring longer wavelength excitation to minimize autofluorescence, resorufin and rhodamine derivatives provide robust and sensitive detection. The selection of the optimal fluorophore will ultimately depend on the specific requirements of the assay, including the target enzyme or analyte, the desired spectral properties, and the experimental conditions. This guide serves as a starting point for navigating the expanding landscape of fluorescent probes and designing more powerful and reliable fluorescence-based assays.
References
- 1. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 2. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thermofisher.com [thermofisher.com]
- 6. Photobleaching [evidentscientific.com]
- 7. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06482K [pubs.rsc.org]
- 11. Enzyme substrates for glycosidases (glycoside hydrolases) [gbiosciences.com]
- 12. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 13. omlc.org [omlc.org]
- 14. Rhodamine-based compounds as fluorogenic substrates for serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BODIPY-alpha-casein, a pH-independent protein substrate for protease assays using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quenched BODIPY dye-labeled casein substrates for the assay of protease activity by direct fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of 7-Hydroxycoumarin-4-acetic acid in different biological samples
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes for biological analysis, 7-Hydroxycoumarin-4-acetic acid (7-HCAA) has emerged as a versatile tool for the sensitive detection and quantification of biomolecules. This guide provides a comprehensive evaluation of 7-HCAA's performance in various biological samples, including plasma, urine, and tissue homogenates. We present a comparative analysis with commonly used fluorescent dyes, supported by experimental data, and offer detailed protocols for its application.
At a Glance: 7-HCAA vs. Common Alternatives
| Feature | This compound (7-HCAA) | Fluorescein Isothiocyanate (FITC) | Rhodamine B |
| Excitation Max (nm) | ~360-381 | ~495 | ~540 |
| Emission Max (nm) | ~450 | ~519 | ~625 |
| Quantum Yield | Moderate | High (0.92 in 0.1 M NaOH) | High (0.31 in water) |
| Photostability | Moderate | Low (prone to photobleaching) | High |
| pH Sensitivity | Yes (fluorescence is pH-dependent) | Yes (fluorescence decreases in acidic pH) | Less sensitive than fluorescein |
| Molecular Weight ( g/mol ) | 220.18 | 389.38 | 479.02 |
| Primary Use in Biological Samples | Protein labeling, pH sensing, enzyme assays | Protein labeling, immunofluorescence | Protein labeling, fluorescence microscopy |
Performance in Diverse Biological Matrices
The utility of a fluorescent probe is ultimately determined by its performance in complex biological environments. Here, we delve into the specifics of using 7-HCAA in plasma, urine, and tissue homogenates.
Plasma
Analysis of analytes in plasma is often challenging due to high protein content and potential for matrix effects. 7-HCAA can be effectively used for labeling plasma proteins or for quantifying specific analytes.
Key Performance Metrics:
-
Linearity: Spectrofluorimetric assays using 7-hydroxycoumarin, a related compound, in plasma have demonstrated linear ranges of 10-100 µg/mL[1].
-
Precision: Inter- and intra-day precision studies for 7-hydroxycoumarin in plasma show relative standard deviations below 10%[1].
-
Matrix Effects: While specific data for 7-HCAA is limited, studies on similar compounds suggest that protein precipitation or solid-phase extraction can minimize matrix interference in LC-MS/MS analysis.
Urine
Urine presents a different analytical challenge with its high salt content and variability in pH. 7-HCAA's inherent pH sensitivity can be both an advantage and a consideration in this matrix.
Key Performance Metrics:
-
Linearity: For 7-hydroxycoumarin, linear ranges of 0.5-10 µg/mL have been achieved in urine samples[1].
-
Limit of Quantification (LOQ): An LOQ of 0.5 µg/mL has been reported for 7-hydroxycoumarin in urine using spectrofluorimetry[1].
-
Sample Preparation: For LC-MS/MS analysis, a simple "dilute-and-shoot" approach or liquid-liquid extraction can be employed for urine samples.
Tissue Homogenates
Quantifying labeled proteins or analytes in tissue homogenates requires robust extraction and cleanup procedures to remove lipids and other interfering substances.
Key Performance Metrics:
-
Extraction Efficiency: The choice of homogenization buffer and subsequent extraction steps are critical for achieving good recovery of 7-HCAA-labeled analytes.
-
Quantification: HPLC and LC-MS/MS are the preferred methods for quantifying 7-HCAA labeled proteins in complex tissue lysates, offering high specificity and sensitivity.
Experimental Protocols
Protein Labeling with 7-HCAA N-hydroxysuccinimidyl (NHS) Ester
This protocol describes the covalent labeling of proteins containing primary amines (e.g., lysine (B10760008) residues) with 7-HCAA NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
7-HCAA NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dissolve the 7-HCAA NHS ester in a small volume of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add a 5 to 20-fold molar excess of the 7-HCAA NHS ester stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Monitor the elution of the labeled protein by measuring absorbance at 280 nm (for protein) and ~360 nm (for 7-HCAA).
-
Pool the fractions containing the labeled protein.
Workflow for Protein Labeling and Purification
Quantification of 7-HCAA in Biological Samples by HPLC
This method can be adapted for the quantification of free 7-HCAA or 7-HCAA released from labeled biomolecules.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
Procedure:
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding three volumes of cold acetonitrile. Centrifuge and collect the supernatant.
-
Urine: Dilute the urine sample with the initial mobile phase.
-
Tissue Homogenate: Homogenize the tissue in a suitable buffer, followed by protein precipitation or solid-phase extraction.
-
-
HPLC Analysis:
-
Set the fluorescence detector to an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Inject the prepared sample onto the HPLC system.
-
Quantify the 7-HCAA peak area against a standard curve prepared with known concentrations of 7-HCAA.
-
HPLC Analysis Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
